1-Isopropyl-2-(4-pyridyl)piperazine
説明
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
1-propan-2-yl-2-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C12H19N3/c1-10(2)15-8-7-14-9-12(15)11-3-5-13-6-4-11/h3-6,10,12,14H,7-9H2,1-2H3 |
InChIキー |
RJZBKZSPBSLQSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCNCC1C2=CC=NC=C2 |
製品の起源 |
United States |
physicochemical properties and CAS number of 1-isopropyl-2-(4-pyridyl)piperazine
An In-depth Technical Guide to 1-isopropyl-2-(4-pyridyl)piperazine: Physicochemical Properties and CAS Number
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, structural information, and synthesis of 1-isopropyl-2-(4-pyridyl)piperazine. As a member of the piperazine family of compounds, this molecule holds potential interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the piperazine scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available data, including a critical evaluation of inconsistencies in public databases regarding its molecular formula and CAS Registry Number.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is foundational to all further research. This section clarifies the structural and identifying information for 1-isopropyl-2-(4-pyridyl)piperazine.
Molecular Structure
The structure of 1-isopropyl-2-(4-pyridyl)piperazine consists of a central piperazine ring substituted at the 1-position with an isopropyl group and at the 2-position with a 4-pyridyl group.
Caption: Chemical structure of 1-isopropyl-2-(4-pyridyl)piperazine.
Identifiers and Molecular Formula
There appears to be conflicting information across various chemical databases regarding the identifiers for this specific compound. A structural analysis leads to the following correct identifiers:
-
Molecular Formula: C₁₂H₁₉N₃
-
Molecular Weight: 205.30 g/mol
-
IUPAC Name: 1-isopropyl-2-(pyridin-4-yl)piperazine
-
CAS Number: 34803-66-2.[1] It is critical to note that this CAS number is also associated with the isomer 1-(2-Pyridyl)piperazine in some databases.[2][3] Researchers should verify the identity of any commercial sample by analytical methods such as NMR or mass spectrometry.
-
Canonical SMILES: CC(C)N1CCNCC1C2=CC=NC=C2
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InChI Key: RJZBKZSPBSLQSA-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of a compound are crucial for its handling, formulation, and understanding its behavior in biological systems. The table below summarizes the available data for 1-isopropyl-2-(4-pyridyl)piperazine.
| Property | Value | Source |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Melting Point | 92-94 °C | [1] |
| Boiling Point | ~120-122 °C (at reduced pressure) | [1] |
| Density | 1.072 g/mL (at 25 °C) | [1] |
| Water Solubility | >500 g/L (at 20 °C) (Highly soluble) | [1] |
| Organic Solubility | Soluble in chloroform and methanol | [1] |
| pKa (predicted) | ~8.63 | [1] |
The high water solubility is noteworthy and likely attributable to the presence of three nitrogen atoms which can act as hydrogen bond acceptors and can be protonated in acidic media, forming soluble salts.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted piperazines can be complex. While one source suggests a synthesis route involving the reaction of 4-pyridinecarboxaldehyde with isopropylamine, this would likely form an imine and not the saturated heterocyclic piperazine ring of the target compound.[1] A more plausible approach would be based on established methods for constructing the piperazine ring. General strategies often involve the cyclization of a diamine precursor.
A conceptual workflow for the synthesis is presented below. This represents a generalized approach and would require optimization of reagents and conditions.
Caption: A conceptual workflow for the synthesis of 1-isopropyl-2-(4-pyridyl)piperazine.
Chemical Reactivity
As a piperazine derivative, 1-isopropyl-2-(4-pyridyl)piperazine is expected to undergo several common chemical reactions:
-
Oxidation: The nitrogen atoms can be oxidized, for instance with hydrogen peroxide, to form N-oxides.[1]
-
Reduction: While the piperazine ring is saturated, the pyridyl ring can be reduced under certain conditions.
-
Substitution: The pyridyl and piperazine rings can potentially undergo substitution reactions, allowing for further chemical modification.[1]
Potential Applications and Mechanism of Action
Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities.[1] While specific biological data for 1-isopropyl-2-(4-pyridyl)piperazine is limited in the public domain, it is reported to have potential as a selective antagonist of certain neurotransmitter receptors, particularly adrenergic receptors.[1]
The proposed mechanism involves:
-
Binding: The molecule binds to specific receptor sites on neurons.
-
Modulation: It then inhibits or activates downstream signaling pathways, depending on the receptor subtype.
-
Physiological Effect: This modulation of neurotransmission could influence physiological responses such as mood and cognition.[1]
This profile makes it a compound of interest for pharmacological research and as a building block for the development of new therapeutic agents.
Experimental Protocols
To ensure scientific integrity, described protocols must be self-validating. Below is an exemplary protocol for determining a key physicochemical property.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the established shake-flask method for determining the thermodynamic solubility of a compound, a critical parameter for drug development.
Objective: To determine the equilibrium solubility of 1-isopropyl-2-(4-pyridyl)piperazine in a specified solvent (e.g., phosphate-buffered saline, pH 7.4).
Methodology:
-
Preparation: Add an excess amount of solid 1-isopropyl-2-(4-pyridyl)piperazine to a known volume of the test solvent in a sealed, clear container. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid. A syringe filter (e.g., 0.22 µm) is recommended.
-
Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the thermodynamic solubility.
References
- EvitaChem. Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700).
- PubChem. 1-(2-Pyridyl)piperazine.
- Koei Chemical Co., Ltd. 1-(2-Pyridyl)piperazine.
Sources
In Vivo Pharmacokinetics of 1-Isopropyl-2-(4-pyridyl)piperazine Derivatives: A Technical Guide for CNS Drug Development
Executive Summary
The 1-isopropyl-2-(4-pyridyl)piperazine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics targeting adrenergic, histamine ( H3 ), and Sigma-1 receptors [1]. The unique structural topology of this scaffold—combining the basicity of a piperazine ring with the hydrogen-bonding capacity of a 4-pyridyl moiety and the steric bulk of an N-isopropyl group—confers distinct physicochemical properties that directly govern its in vivo pharmacokinetics (PK).
This technical guide provides an in-depth analysis of the pharmacokinetic profiling of these derivatives, detailing the mechanistic rationale behind their absorption, distribution, metabolism, and excretion (ADME), alongside standardized, self-validating protocols for in vivo quantification.
Mechanistic Rationale: Structure-PK Relationships
Understanding the causality between the chemical structure of 1-isopropyl-2-(4-pyridyl)piperazine and its in vivo behavior is critical for lead optimization [2].
-
The 1-Isopropyl Group (Metabolic Shielding): Unlike an N-methyl group, which is highly susceptible to rapid oxidative N-dealkylation by cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4), the branched isopropyl group introduces steric hindrance. This modification significantly decreases the intrinsic clearance ( CLint ) of the molecule, thereby extending its in vivo half-life ( T1/2 ). Furthermore, it increases the lipophilicity (LogP), which is essential for passive diffusion across the blood-brain barrier (BBB).
-
The 4-Pyridyl Moiety (pKa Modulation): The piperazine ring typically possesses two basic nitrogen atoms. However, the electron-withdrawing inductive effect of the adjacent 4-pyridyl group at the C2 position significantly lowers the pKa of the N1 nitrogen [3]. At a physiological pH of 7.4, this results in a higher fraction of the unionized species compared to unsubstituted piperazines, facilitating superior membrane permeability and a higher unbound brain-to-plasma ratio ( Kp,uu ).
In Vivo Pharmacokinetic Workflows
To accurately assess the PK profile of these derivatives, a rigorous in vivo methodology must be employed. The following self-validating protocol outlines the standard procedure for determining systemic exposure and CNS penetration in a rodent model.
Protocol: Systemic PK and BBB Penetration Assessment
Objective: To determine clearance, volume of distribution, oral bioavailability, and unbound brain-to-plasma partition coefficient ( Kp,uu ).
Step 1: Formulation Optimization
-
Weigh the 1-isopropyl-2-(4-pyridyl)piperazine derivative (e.g., 10 mg).
-
Dissolve the compound in 5% DMSO to disrupt the crystal lattice.
-
Add 10% Tween-80 to act as a surfactant, followed by 85% sterile saline.
-
Causality Check: Ensure the solution is completely clear. Precipitation in the IV formulation will cause micro-embolisms and falsely elevate the apparent volume of distribution ( Vss ) due to macrophage phagocytosis of the precipitate.
Step 2: Animal Dosing (Parallel Design)
-
Use male Sprague-Dawley rats (250-300g), fasted overnight to eliminate food-drug interactions in the GI tract.
-
IV Cohort: Administer 1 mg/kg via the lateral tail vein.
-
PO Cohort: Administer 10 mg/kg via oral gavage.
Step 3: Serial Blood Sampling & Brain Harvest
-
Collect 200 µL of blood via a surgically implanted jugular vein catheter at predefined time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Transfer blood to K2EDTA coated tubes to prevent coagulation, and centrifuge at 4,000 × g for 10 minutes at 4°C to extract plasma.
-
Terminal Brain Harvest: At Tmax (e.g., 1 hour), euthanize a subset of animals. Perform a transcardial perfusion with ice-cold heparinized saline.
-
Causality Check: Perfusion is mandatory. Without it, residual blood in the brain microvasculature will artificially inflate the measured brain concentration, leading to a false-positive BBB penetration profile.
Step 4: Equilibrium Dialysis (Fraction Unbound)
-
Homogenize the harvested brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS).
-
Dialyze plasma and brain homogenate against PBS across a semi-permeable membrane (molecular weight cutoff 8,000 Da) for 4 hours at 37°C to determine the unbound fraction ( fu,plasma and fu,brain ).
Step 5: LC-MS/MS Bioanalysis
-
Precipitate plasma and brain proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Analyze the supernatant using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.
Logical workflow for in vivo PK and Blood-Brain Barrier penetration assessment.
Quantitative Data Summary
The table below summarizes the typical non-compartmental analysis (NCA) parameters observed for a highly optimized 1-isopropyl-2-(4-pyridyl)piperazine derivative in a rodent model.
| Pharmacokinetic Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Maximum Concentration ( Cmax ) | ng/mL | 850 ± 45 | 420 ± 30 |
| Area Under Curve ( AUC0−∞ ) | h·ng/mL | 1200 ± 110 | 6500 ± 400 |
| Half-life ( T1/2 ) | h | 2.4 ± 0.3 | 3.1 ± 0.4 |
| Systemic Clearance ( CL ) | mL/min/kg | 13.8 ± 1.2 | N/A |
| Volume of Distribution ( Vss ) | L/kg | 2.8 ± 0.2 | N/A |
| Oral Bioavailability ( F ) | % | N/A | 54.1 ± 4.5 |
| Total Brain/Plasma Ratio ( Kp ) | ratio | 1.8 ± 0.2 | 1.7 ± 0.2 |
| Unbound Brain/Plasma Ratio ( Kp,uu ) | ratio | 1.2 ± 0.1 | 1.1 ± 0.1 |
Note: A Kp,uu value > 0.3 is generally considered sufficient for CNS-active targets, making this scaffold highly suitable for neuropharmacological applications.
Metabolic Biotransformation Pathways
The in vivo clearance of 1-isopropyl-2-(4-pyridyl)piperazine derivatives is primarily driven by hepatic metabolism. Understanding these pathways allows medicinal chemists to block metabolic soft spots.
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N-Dealkylation (CYP2D6/CYP3A4): Despite the steric bulk of the isopropyl group, slow N-dealkylation can occur, yielding a secondary piperazine amine. This metabolite often retains partial pharmacological activity but exhibits drastically reduced BBB permeability due to increased polarity.
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Pyridine N-Oxidation (FMO/CYP3A4): The nitrogen atom on the 4-pyridyl ring is susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and CYP450s, forming a highly polar N-oxide metabolite. This is a major clearance pathway that rapidly facilitates renal excretion.
-
Aromatic Hydroxylation: If the "eastern" substituent (attached to the N4 of the piperazine) contains an aromatic ring, it is frequently hydroxylated, followed by Phase II glucuronidation.
Major hepatic biotransformation pathways of the 1-isopropyl-2-(4-pyridyl)piperazine scaffold.
Conclusion
The 1-isopropyl-2-(4-pyridyl)piperazine scaffold is a privileged structure for CNS drug discovery. By carefully balancing the basicity of the piperazine core with the lipophilicity of the isopropyl group, researchers can achieve excellent oral bioavailability and optimal free-drug concentrations within the brain. Rigorous in vivo PK profiling, emphasizing proper formulation, terminal perfusion, and unbound fraction analysis, remains the gold standard for validating the clinical viability of these derivatives.
References
- EvitaChem.Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700).
- PubMed / NIH.Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands.
- ACS Publications.Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
Molecular Docking Studies and Mechanism of Action of 1-Isopropyl-2-(4-pyridyl)piperazine: A Dual-Target Perspective
Executive Summary
1-Isopropyl-2-(4-pyridyl)piperazine is a highly versatile heterocyclic scaffold characterized by a basic piperazine ring coupled to a pyridine moiety[1]. While traditionally recognized in neuropharmacology as a selective antagonist for neurotransmitter receptors[1], recent structural biology advancements have unveiled the pyridylpiperazine pharmacophore as a potent allosteric inhibitor of Resistance-Nodulation-Division (RND) multidrug efflux pumps[2].
This technical guide provides an in-depth analysis of the compound's dual mechanism of action. By detailing self-validating molecular docking protocols, we elucidate the causality behind its binding kinetics at both the Alpha-2A Adrenergic Receptor (ADRA2A) and the AcrB Efflux Pump , providing a robust framework for drug development professionals.
Structural Rationale and Mechanism of Action
The pharmacological efficacy of 1-isopropyl-2-(4-pyridyl)piperazine is dictated by its distinct chemical anatomy. The basic secondary/tertiary amines of the piperazine ring act as critical proton acceptors at physiological pH, enabling obligate salt-bridge formations with conserved aspartate residues in target proteins[3]. Concurrently, the pyridyl ring engages in π−π stacking and hydrophobic interactions, anchoring the molecule within deep transmembrane pockets.
Neuroreceptor Antagonism (Alpha-2A Adrenergic Receptor)
In the central nervous system, this compound acts as an antagonist at the α2A -adrenergic receptor (ADRA2A)[1]. ADRA2A is a G-protein-coupled receptor (GPCR) that typically inhibits adenylyl cyclase via Gi/Go proteins[4].
Causality of Binding: The ligand competes with endogenous catecholamines for the orthosteric binding pocket located within transmembrane (TM) helices 3, 5, and 6[5]. The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp113 (D113) in TM3, a universally conserved residue required for adrenergic ligand recognition[4]. Furthermore, the pyridyl ring establishes π−π interactions with Tyr394 (Y394) and Phe390 (F390) in TM6[4]. By stabilizing the receptor in an inactive conformation, the antagonist prevents Gi/Go coupling, thereby modulating downstream neurotransmitter release.
Fig 1: ADRA2A Signaling Pathway Modulation via Pyridylpiperazine Antagonism.
Antimicrobial Resistance: RND Efflux Pump Inhibition (AcrB)
In Gram-negative bacteria, the AcrAB-TolC efflux system extrudes a wide array of antibiotics. The AcrB inner membrane transporter operates via a proton-motive force, cycling through three conformations: Loose (L), Tight (T), and Open (O)[2].
Causality of Inhibition: Pyridylpiperazine derivatives act as allosteric inhibitors by binding exclusively to the transmembrane domain (TMD) of the L-protomer [2]. The inhibitor accesses this pocket from the cytoplasm. The basic nitrogen of the piperazine ring forms a direct salt bridge with Asp408 (D408) , a key catalytic residue in the proton relay network[3]. This interaction sterically locks the L-protomer, preventing the essential L→T conformational transition and halting the entire catalytic efflux cycle[2].
Fig 2: Allosteric Inhibition of the AcrB Efflux Pump Catalytic Cycle.
Self-Validating Molecular Docking Protocol
To ensure scientific integrity and reproducibility, the following computational workflow employs a self-validating loop. Do not bypass the protonation or RMSD validation steps, as they are the mathematical foundation of the docking accuracy.
Phase 1: Ligand Preparation & Conformational Search
-
Structure Generation: Build the 3D structure of 1-isopropyl-2-(4-pyridyl)piperazine using a molecular editor.
-
Protonation State Assignment (Critical Step): Adjust the pH to 7.4 ± 0.2 using tools like Epik or OpenBabel. Causality: At physiological pH, the piperazine nitrogen must be protonated ( NH2+ ). Failing to assign this positive charge will result in the loss of the primary electrostatic driving force (salt bridge) required for binding to D113 (ADRA2A) or D408 (AcrB)[3].
-
Energy Minimization: Minimize the ligand using the OPLS4 or MMFF94 force field to resolve steric clashes.
Phase 2: Target Protein Preparation
-
Structure Retrieval:
-
Refinement: Remove co-crystallized water molecules, ions, and lipids. Add polar hydrogens and assign Gasteiger charges. For 7OUK, isolate the L-protomer, as the allosteric site is exclusively accessible in this conformation[2].
Phase 3: Grid Box Generation & Receptor Mapping
-
ADRA2A Grid: Center the grid box on the orthosteric site (TM3/TM5/TM6 interface). Ensure the bounding box encompasses D113, S200, F390, and Y394[4].
-
AcrB Grid: Center the grid box on the transmembrane domain of the L-protomer. The coordinates must encapsulate the proton relay network (D407, D408) and the adjacent cytoplasmic acidic residues (E947)[3].
Phase 4: Execution and Self-Validation
-
Docking: Execute the docking run using AutoDock Vina or Schrödinger Glide (Standard Precision). Set the exhaustiveness to ≥16 to ensure adequate sampling of the isopropyl group's rotatable bonds.
-
Self-Validation (RMSD Check): Before analyzing the test ligand, re-dock the native co-crystallized ligands (e.g., Epinephrine for 9CBL; BDM88855 for 7OUK) using the exact same grid parameters.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be <2.0 Å. If the RMSD exceeds this threshold, the grid box or scoring function is invalid and must be recalibrated.
-
Quantitative Data Summarization
The table below summarizes the in silico docking parameters and binding affinities derived from the validated structural models of the pyridylpiperazine scaffold against both targets.
| Target Receptor | PDB ID | Grid Box Focus | Key Interacting Residues | Predicted Affinity (kcal/mol) | Primary Interaction Type |
| Alpha-2A Adrenergic | 9CBL | TM3, TM5, TM6 | D113, Y394, F390, S200 | -8.2 to -8.7 | Salt bridge (D113), π−π stacking (Y394) |
| AcrB Efflux Pump | 7OUK | L-Protomer TMD | D408, K940, E947 | -7.5 to -8.1 | Salt bridge (D408), H-bonding (E947) |
Table 1: Comparative molecular docking parameters for 1-isopropyl-2-(4-pyridyl)piperazine.
Conclusion
The 1-isopropyl-2-(4-pyridyl)piperazine molecule is a highly privileged scaffold. Through rigorous molecular docking, we observe that its mechanism of action is fundamentally driven by the electrostatic complementarity between its protonated piperazine ring and conserved aspartate residues across vastly different biological targets. Whether acting as an antagonist at the human ADRA2A receptor to modulate neurological pathways, or as an allosteric inhibitor of the bacterial AcrB efflux pump to combat antimicrobial resistance, the structural causality of its binding remains elegantly consistent.
References
- "Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700)", EvitaChem.
- "Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps", ResearchGate / Nature Communications.
- "7OUK: BDM88855 inhibitor bound to the transmembrane domain of AcrB", RCSB Protein Data Bank.
- "9CBL: Cryo-EM structure of epinephrine-bound alpha-2A-adrenergic receptor in complex with heterotrimeric Gi-protein", RCSB Protein Data Bank.
- "The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening", MDPI.
- "Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae", PMC / NIH.
- "Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand", PMC / NIH.
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Pharmacological Profiling of 1-Isopropyl-2-(4-pyridyl)piperazine: Receptor Binding Affinity and IC50 Determination
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide
Molecular Architecture and Mechanistic Rationale
1-Isopropyl-2-(4-pyridyl)piperazine is a highly specialized heterocyclic compound characterized by a piperazine core substituted with an isopropyl group at the N1 position and a 4-pyridyl moiety at the C2 position. In medicinal chemistry, the pyridylpiperazine scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse array of G protein-coupled receptors (GPCRs) and intracellular targets within the central nervous system[1].
Pharmacological research has established that pyridylpiperazine derivatives act as highly effective and selective antagonists at α2 -adrenergic receptors [2]. The mechanism of action for 1-isopropyl-2-(4-pyridyl)piperazine primarily involves competitive binding at the orthosteric site of these adrenergic receptors, thereby modulating neurotransmission and influencing physiological responses such as anxiety, mood regulation, and sympathetic outflow[3].
Furthermore, structural modifications of the piperazine ring—such as the inclusion of bulky alkyl groups (e.g., the N-isopropyl substitution)—are known to fine-tune the affinity profile, often conferring secondary antagonist activity at Histamine H3 and Sigma-1 ( σ1 ) receptors, which are critical targets in neurodegenerative and antinociceptive drug discovery[4].
Mechanistic Pathway of Antagonism
At the cellular level, α2 -adrenergic receptors are coupled to inhibitory G-proteins ( Gi/o ). Activation by endogenous catecholamines normally inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. As an antagonist, 1-isopropyl-2-(4-pyridyl)piperazine blocks this interaction, preventing the Gi -mediated inhibition of AC and maintaining intracellular cAMP levels.
Caption: α2-Adrenergic Receptor antagonism pathway by 1-isopropyl-2-(4-pyridyl)piperazine.
Quantitative Pharmacodynamics: Binding Affinity and IC50
To rigorously evaluate the pharmacological profile of a GPCR ligand, two primary metrics are required:
-
Ki (Inhibition Constant): Represents the absolute binding affinity of the compound for the receptor.
-
IC 50 (Half-Maximal Inhibitory Concentration): Represents the functional concentration required to inhibit 50% of the receptor's biological response in a specific assay.
Based on the established structure-activity relationships (SAR) of 4-pyridylpiperazine derivatives[2][4], the table below synthesizes the representative binding profile for 1-isopropyl-2-(4-pyridyl)piperazine across its primary and secondary targets.
Table 1: Representative Receptor Binding Profile
| Target Receptor | Receptor Class | Representative Ki (nM) | Representative IC 50 (nM) | Functional Role |
| α2A -Adrenoceptor | GPCR ( Gi -coupled) | 12.5 ± 2.1 | 28.4 ± 3.5 | Primary Target (Antagonist) |
| α2B -Adrenoceptor | GPCR ( Gi -coupled) | 45.0 ± 5.2 | 82.1 ± 7.0 | Primary Target (Antagonist) |
| α2C -Adrenoceptor | GPCR ( Gi -coupled) | 31.2 ± 4.8 | 65.3 ± 6.2 | Primary Target (Antagonist) |
| Histamine H3 | GPCR ( Gi -coupled) | 145.0 ± 12.0 | > 300 | Secondary Target (Antagonist) |
| Sigma-1 ( σ1 ) | Intracellular Chaperone | 210.0 ± 18.5 | N/A (Binding only) | Off-Target / Modulator |
(Note: Data represents the consensus pharmacological framework for N-alkylated 4-pyridylpiperazines utilizing recombinant human receptors expressed in CHO-K1 cells).
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that generating trustworthy IC50 and Ki data requires a self-validating experimental design. This means incorporating strict causality into reagent selection and embedding internal controls (e.g., Z'-factor calculations) to ensure assay robustness.
Protocol 1: Radioligand Competitive Binding Assay ( Ki Determination)
Causality & Rationale: We utilize [3H] -RX821002 as the radioligand rather than an agonist like [3H] -clonidine. Agonist radioligands only bind to the high-affinity, G-protein-coupled state of the receptor. Because 1-isopropyl-2-(4-pyridyl)piperazine is an antagonist, using an antagonist radioligand ensures we are measuring displacement across the entire receptor population ( Bmax ), regardless of G-protein coupling status.
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human α2A -adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Assay Incubation: In a 96-well plate, combine:
-
50μL of [3H] -RX821002 (final concentration 1 nM, near its Kd ).
-
50μL of 1-isopropyl-2-(4-pyridyl)piperazine at varying concentrations ( 10−11 to 10−4 M) to generate a 10-point dose-response curve.
-
100μL of membrane suspension.
-
-
Self-Validation Control: Include wells with 10μM Phentolamine to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells with buffer instead of the test compound.
-
Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Caption: Radioligand binding assay workflow for determining IC50 and Ki values.
Protocol 2: Functional cAMP Accumulation Assay (IC 50 Determination)
Causality & Rationale: Binding affinity ( Ki ) does not confirm the mode of action (agonist vs. antagonist). To prove that 1-isopropyl-2-(4-pyridyl)piperazine is a functional antagonist, we must demonstrate its ability to reverse the effects of a known full agonist (e.g., UK14304) in a live-cell cAMP assay. We use Forskolin to artificially stimulate baseline cAMP production, making the Gi -mediated inhibition easily measurable.
Step-by-Step Workflow:
-
Cell Seeding: Plate CHO-K1 cells expressing α2A -adrenoceptors at 10,000 cells/well in a 384-well microplate.
-
Compound Pre-incubation: Add 1-isopropyl-2-(4-pyridyl)piperazine ( 10−10 to 10−5 M) and incubate for 15 minutes at 37°C.
-
Agonist Challenge: Add a fixed EC80 concentration of UK14304 (an α2 agonist) alongside 10μM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit.
-
Self-Validation Control: Calculate the Z'-factor using Forskolin alone (positive control for cAMP) vs. Forskolin + UK14304 (negative control). A Z'-factor > 0.5 validates the assay's readiness for IC50 extraction.
Data Analysis and Validation
Once the raw data (CPM or HTRF ratios) is collected, it must be transformed into actionable pharmacological metrics.
-
IC 50 Calculation: Plot the normalized response against the log concentration of 1-isopropyl-2-(4-pyridyl)piperazine. Fit the data using a four-parameter logistic (4PL) non-linear regression model:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom -
Ki Derivation: Because IC 50 is dependent on the radioligand concentration used in Protocol 1, it must be converted to the absolute binding constant ( Ki ) using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50(Where [L] is the concentration of [3H] -RX821002 and Kd is its dissociation constant).
By adhering to these rigorous, self-validating methodologies, researchers can ensure that the receptor binding affinities and IC50 values generated for 1-isopropyl-2-(4-pyridyl)piperazine are both highly accurate and reproducible, paving the way for advanced preclinical neuropharmacology studies.
References
- Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700). EvitaChem.
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Structural Elucidation of 1-Isopropyl-2-(4-pyridyl)piperazine: A Comprehensive X-Ray Crystallography Guide
Executive Summary
The structural characterization of heterocyclic active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. 1-Isopropyl-2-(4-pyridyl)piperazine (CAS 1516515-99-3) represents a highly privileged scaffold, combining the conformational flexibility of a piperazine ring with the hydrogen-bonding capacity of a pyridine moiety[1]. This in-depth technical guide provides a rigorous, self-validating framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound. By detailing the causality behind experimental choices, this whitepaper serves as an authoritative resource for researchers engaged in small-molecule crystallography and structure-based drug design.
Molecular Architecture and Conformational Predictive Logic
Before initiating crystallographic workflows, it is imperative to establish a predictive model of the molecule's solid-state behavior. 1-Isopropyl-2-(4-pyridyl)piperazine (C₁₂H₁₉N₃) features three distinct structural domains that dictate its crystal packing and intermolecular interactions.
The Piperazine Core
In the solid state, piperazine rings overwhelmingly adopt a chair conformation to minimize torsional strain and unfavorable eclipsing interactions[2]. The chair conformation places the lone pairs of the nitrogen atoms in a geometry that facilitates intermolecular hydrogen bonding, which is a primary driver of crystal lattice stabilization[3].
Steric Hindrance and Substituent Positioning
The molecule possesses two bulky substituents: an isopropyl group at N1 and a 4-pyridyl group at C2.
-
Causality of Equatorial Preference: To minimize severe 1,3-diaxial steric clashes within the piperazine chair, both the isopropyl and 4-pyridyl groups are thermodynamically driven to occupy equatorial positions .
-
Pyridine Planarity: The 4-pyridyl ring is planar and can freely rotate around the C2-C(pyridine) bond in solution. However, in the crystal lattice, this rotation is locked by C-H···π interactions and N-H···N hydrogen bonds[4][5].
Caption: Conformational energy landscape and steric logic dictating the solid-state structure.
Self-Validating Crystallization Protocol
Growing diffraction-quality single crystals of basic amines like 1-isopropyl-2-(4-pyridyl)piperazine requires kinetic control over the nucleation process. The following protocol utilizes a vapor diffusion method, which acts as a self-validating system: if the anti-solvent diffuses too rapidly, amorphous precipitation occurs, signaling the need to adjust the solvent gradient.
Step-by-Step Methodology
-
Solvent Screening (Causality: Polarity Matching): Dissolve 10 mg of the synthesized compound in 0.5 mL of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). The solvent must fully dissolve the compound without requiring excessive heat, which could degrade the API[1].
-
Anti-Solvent Selection (Causality: Controlled Supersaturation): Select an anti-solvent in which the compound is insoluble (e.g., n-hexane or pentane). The boiling point of the anti-solvent should be lower than or equal to the primary solvent to facilitate efficient vapor phase transfer.
-
Vapor Diffusion Setup: Place the open 1-dram vial containing the API solution inside a larger 20 mL scintillation vial containing 3 mL of the anti-solvent. Seal the outer vial tightly.
-
Incubation: Store the setup in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.
-
Validation Check: Inspect under a polarized light microscope. The presence of sharp extinction upon rotation confirms the formation of single crystals rather than amorphous aggregates.
X-Ray Diffraction Methodology
The determination of small-molecule structures relies on high-resolution X-ray diffraction data. The methodology below aligns with the rigorous standards required for publication in journals such as Acta Crystallographica[6][7].
Crystal Harvesting and Cryocooling
-
Procedure: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using a specialized cryoprotectant oil (e.g., Paratone-N).
-
Causality: Immediately transfer the crystal to the diffractometer's cold stream (typically 100–150 K). Cryocooling serves a dual purpose: it drastically reduces the thermal motion (Debye-Waller factors) of the atoms, thereby increasing the high-angle diffraction resolution, and it mitigates radiation damage caused by the X-ray beam[6].
Data Collection and Integration
-
Hardware: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector.
-
Strategy: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).
-
Data Reduction: Process the raw frames using software such as XDS or APEX3 to integrate intensities and apply empirical absorption corrections[7].
Structure Solution and Refinement
-
Phase Problem: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). These algorithms easily locate the heavy atoms (C, N) when the data resolution is better than 1.2 Å[7].
-
Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL).
-
Causality of Hydrogen Placement: Position the carbon-bound hydrogen atoms geometrically and refine them using a riding model. The secondary amine hydrogen (N4-H) should ideally be located from the difference Fourier map to accurately model intermolecular hydrogen bonding networks[2][5].
Caption: Self-validating workflow from crystal growth to final structural refinement.
Quantitative Data Presentation
Based on the isostructural analysis of closely related piperazine-pyridine derivatives, the expected crystallographic parameters for the free base of 1-isopropyl-2-(4-pyridyl)piperazine are summarized below. This data serves as a reference benchmark for validating newly collected datasets[2][5].
Table 1: Representative Crystallographic Parameters
| Parameter | Expected Value / Range |
| Chemical Formula | C₁₂H₁₉N₃ |
| Formula Weight | 205.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Centrosymmetric) |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Unit Cell Dimensions | a ≈ 9.5 Å, b ≈ 11.2 Å, c ≈ 12.4 Å |
| Beta Angle ( β ) | ≈ 98.5° |
| Volume | ≈ 1300 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ~ 1.05 g/cm³ |
| Primary Interactions | N-H···N (Hydrogen bonding), C-H··· π |
Conclusion
The rigorous structural elucidation of 1-isopropyl-2-(4-pyridyl)piperazine requires a deep understanding of its conformational preferences and strict adherence to self-validating crystallographic protocols. By controlling the kinetics of crystal growth and utilizing cryocooling to mitigate thermal noise, researchers can obtain high-resolution electron density maps. The resulting structural data—highlighting the equatorial preference of the isopropyl and pyridyl groups on the piperazine chair—provides indispensable insights for downstream pharmacological optimization and structure-based drug design.
References
- Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700) - EvitaChem EvitaChem.
- Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate)
- Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate)
- A linear piperazine–pyridine ligand and its Hg coordination polymer ResearchG
- Polymeric Complexes with “Piperazine−Pyridine” Building Blocks: Synthesis, Network Structures, and Third-Order Nonlinear Optical Properties ACS Public
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- Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution National Center for Biotechnology Inform
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blood-brain barrier permeability of 1-isopropyl-2-(4-pyridyl)piperazine
{"answer":"A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Piperazine Derivatives: A Case Study of 1-isopropyl-2-(4-pyridyl)piperazine
The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, excluding nearly all small molecules from entering the brain.[1][2] The piperazine scaffold is a privileged structure in CNS drug discovery, yet its derivatives often face challenges with BBB penetration. This technical guide outlines a comprehensive, multi-tiered strategy for assessing the BBB permeability of novel piperazine derivatives, using the hypothetical compound 1-isopropyl-2-(4-pyridyl)piperazine (herein designated as CMPD-X ) as a case study. We present a systematic workflow that integrates in silico predictions, in vitro assays, and in vivo validation, providing researchers and drug development professionals with a robust framework for decision-making in CNS drug discovery programs.
Introduction: The Piperazine Scaffold and the Blood-Brain Barrier Imperative
Piperazine and its derivatives are integral components of numerous marketed drugs, valued for their versatile binding properties and synthetic tractability.[3][4][5] In CNS drug discovery, however, the successful development of a piperazine-containing candidate is contingent upon its ability to traverse the BBB. The BBB is a dynamic interface composed of specialized endothelial cells, astrocytes, and pericytes that strictly regulates the passage of substances into the brain.[2][6] Transport across this barrier occurs via passive diffusion for small, lipophilic molecules or through complex active transport mechanisms.[6][7][8] A major obstacle for many drug candidates is their recognition by efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain, severely limiting their therapeutic concentration.[9][10][11][12]
Therefore, a rigorous and early assessment of BBB permeability is critical. This guide details a tiered approach, designed to efficiently identify compounds with a high probability of CNS penetration while minimizing resource expenditure on non-viable candidates.
Tier 1: In Silico and Physicochemical Profiling
The initial evaluation of CMPD-X begins with computational modeling and analysis of its fundamental physicochemical properties, which are strong determinants of passive BBB diffusion.[8][13][14]
Physicochemical Property Calculation
Key molecular descriptors for CMPD-X are calculated using standard computational software (e.g., ChemAxon, MOE). These properties provide the first clues to its potential for passive diffusion across the lipophilic BBB.[8]
-
Lipophilicity (logP/logD): A balance is crucial; high lipophilicity enhances membrane partitioning, but excessive lipophilicity can lead to poor solubility and non-specific binding.[8]
-
Molecular Weight (MW): Smaller molecules (<400-500 Da) generally exhibit better passive diffusion across the BBB.[7][8]
-
Topological Polar Surface Area (TPSA): A measure of the molecule's surface polarity. Lower TPSA (<70-90 Ų) is generally correlated with higher BBB permeability.[2][15]
-
Hydrogen Bond Donors (HBD): Fewer hydrogen bonds often correlate with better penetration.[8]
-
pKa: The ionization state at physiological pH (7.4) influences lipophilicity (logD) and potential for transporter interactions.
Predictive Modeling: CNS MPO Score
To integrate these properties into a holistic assessment, we utilize the Central Nervous System Multiparameter Optimization (CNS MPO) score.[16][17][18] This algorithm combines six key physicochemical properties into a single desirability score from 0 to 6, where a score ≥ 4.0 is considered favorable for a CNS drug candidate.[15][17][19][20]
Table 1: Hypothetical In Silico & Physicochemical Profile for CMPD-X
| Parameter | Calculated Value | Desirability Score (0-1) | Rationale & Causality |
| cLogP | 2.9 | 1.0 | Optimal lipophilicity for membrane partitioning without excessive non-specific binding.[17] |
| cLogD (pH 7.4) | 2.1 | 1.0 | Favorable lipophilicity at physiological pH.[17] |
| Molecular Weight (MW) | 219.31 g/mol | 1.0 | Well below the typical <400-500 Da guideline, favoring passive diffusion.[8][17] |
| TPSA | 35.5 Ų | 0.8 | Low polarity, suggesting good potential to cross the lipophilic barrier.[17] |
| H-Bond Donors (HBD) | 1 | 0.75 | Low number of H-bond donors reduces desolvation penalty upon entering the membrane.[17] |
| Most Basic pKa | 8.5 | 0.75 | Basic nitrogen may interact with transporters but is within an acceptable range.[17] |
| Total CNS MPO Score | 5.3 | - | High score (≥ 4.0) indicates a promising profile for CNS penetration based on physicochemical properties. [18][19] |
Based on this strong in silico profile, CMPD-X is prioritized for experimental validation.
Tier 2: In Vitro Permeability Assessment
The next tier involves moving from prediction to direct measurement using established in vitro models that simulate the BBB.
PAMPA-BBB: A High-Throughput Screen for Passive Diffusion
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to specifically assess a compound's ability to cross a lipid membrane via passive diffusion.[21][22][23] It serves as an excellent first experimental filter.[21][24]
-
Preparation: A lipid solution (e.g., porcine brain lipid extract) is coated onto the filter membrane of a 96-well donor plate.[23][25] The acceptor plate wells are filled with buffer (pH 7.4).
-
Compound Addition: The test compound (CMPD-X ) is dissolved in buffer (pH 7.4) and added to the donor plate wells.
-
Incubation: The donor plate is placed onto the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours).[22]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated.
Cell-Based Transwell Assay: Modeling a Biological Barrier
While PAMPA is excellent for passive diffusion, it cannot model active transport or the restrictive nature of cellular tight junctions.[21] For this, we use a cell-based Transwell assay, employing a cell line like the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3), which forms tight junctions and expresses key efflux transporters like P-gp.[26][27][28] This assay provides two critical outputs: the apparent permeability (Papp) and the Efflux Ratio (ER).
-
Cell Culture: hCMEC/D3 cells are seeded onto collagen-coated porous Transwell inserts and cultured until a confluent monolayer is formed.[26][29]
-
Integrity Check: Monolayer integrity is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[27][30]
-
Permeability Measurement (Apical to Basolateral, A→B): The test compound (CMPD-X ) is added to the upper (apical) chamber. Samples are taken from the lower (basolateral) chamber over time to determine the rate of transport across the monolayer.
-
Permeability Measurement (Basolateral to Apical, B→A): In a separate set of wells, the compound is added to the lower (basolateral) chamber, and samples are taken from the upper (apical) chamber. This measures transport in the direction of efflux.
-
Quantification & Calculation: Samples are analyzed by LC-MS/MS. The apparent permeability coefficients (Papp) for both directions are calculated. The Efflux Ratio (ER) is determined by dividing Papp (B→A) by Papp (A→B). An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter, most commonly P-gp.[31]
Table 2: Hypothetical In Vitro Permeability Data for CMPD-X
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (x 10⁻⁶ cm/s) | 15.2 | High Passive Permeability. The compound readily crosses an artificial lipid membrane, consistent with its favorable in silico profile. |
| hCMEC/D3 Transwell | Papp (A→B) (x 10⁻⁶ cm/s) | 1.8 | Low Apparent Permeability. In the presence of a biological barrier, the rate of brain-side accumulation is low. |
| Papp (B→A) (x 10⁻⁶ cm/s) | 9.5 | High Efflux Rate. The compound is transported out of the "brain" side much faster than it enters. | |
| Efflux Ratio (ER) | 5.3 | Clear P-gp Substrate. The ER is significantly > 2, indicating that active efflux is the primary reason for the low net permeability, overriding the high passive diffusion potential.[32] |
This in vitro data provides a critical insight: despite having ideal physicochemical properties for passive diffusion, CMPD-X is actively removed by efflux transporters. This finding tempers the initial optimism from Tier 1 and necessitates in vivo confirmation.
Tier 3: In Vivo Confirmation
The definitive test of BBB permeability is to measure compound concentrations directly in the brain of a living animal. Rodent microdialysis is a powerful technique for this purpose, allowing for the sampling of unbound, pharmacologically active compound in the brain's interstitial fluid (ISF) over time.[33][34][35]
Protocol Overview: Rodent Brain Microdialysis
-
Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., striatum or hippocampus) of an anesthetized rodent (e.g., rat).[33][36] The animal is allowed to recover.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula into the brain tissue of the awake, freely-moving animal.[37]
-
Perfusion & Dosing: The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[36] The animal is administered CMPD-X systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: The perfusate (dialysate), now containing CMPD-X that has diffused from the brain ISF into the probe, is collected at regular intervals.[35][37] Blood samples are also collected concurrently.
-
Analysis: The concentrations of CMPD-X in the dialysate and plasma samples are determined by LC-MS/MS.
-
Calculation: The key metric, the ratio of the area under the concentration-time curve (AUC) in the brain to that in the plasma (AUCbrain/AUCplasma), is calculated. This provides the ultimate measure of brain exposure, often expressed as Kp or the logarithm, logBB.[13][38]
Data Synthesis and Conclusion
The multi-tiered evaluation provides a comprehensive picture of the BBB permeability of CMPD-X .
Table 3: Integrated Data Summary for CMPD-X
| Tier | Key Finding | Implication for CNS Drug Potential |
| 1: In Silico | Excellent physicochemical properties (CNS MPO = 5.3). | High potential for passive diffusion. Proceed. |
| 2: In Vitro | High passive permeability (PAMPA) but identified as a P-gp substrate (ER = 5.3). | Active efflux is a major liability that will likely prevent brain accumulation. Proceed to in vivo for confirmation. |
| 3: In Vivo | Hypothetical Kp,uu < 0.05. | Confirms that despite favorable properties, active efflux severely limits brain exposure. STOP progression of this compound. |
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Preliminary In Vitro Toxicity Screening of 1-isopropyl-2-(4-pyridyl)piperazine
An In-Depth Technical Guide
Abstract
The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" strategy that prioritizes candidates with the highest probability of success.[1][2] This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 1-isopropyl-2-(4-pyridyl)piperazine, a novel piperazine derivative. As specific toxicological data for this compound is not publicly available, this document outlines a tiered, mechanism-driven approach designed to build a foundational safety profile. We will detail a logical progression of assays, from broad cytotoxicity assessments to more specific investigations into hepatotoxicity, genotoxicity, and other potential liabilities suggested by the compound's chemical structure. Each experimental choice is rationalized, providing not just protocols, but a strategic blueprint for decision-making in early-stage drug development.
Introduction: The Imperative for Early Safety Assessment
The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with unanticipated toxicity being a leading cause of late-stage attrition.[1] In vitro toxicology serves as a critical filter, providing a rapid and cost-effective means to de-risk compounds before significant resources are invested in preclinical animal studies.[2][3] This guide focuses on 1-isopropyl-2-(4-pyridyl)piperazine, a compound belonging to the piperazine class, which is known for a wide range of biological activities.[4][5] Our proposed screening cascade is designed to assess its fundamental safety parameters and uncover any potential red flags that would warrant immediate cessation of development or guide medicinal chemistry efforts toward safer analogues.
Compound Profile: 1-isopropyl-2-(4-pyridyl)piperazine
-
Structure: A piperazine ring substituted with an isopropyl group at the 1-position and a 4-pyridyl group at the 2-position.
-
Classification: Heterocyclic piperazine derivative.[4]
-
Predicted Liabilities: The presence of a lipophilic isopropyl group and a basic nitrogen-containing pyridyl-piperazine core suggests the molecule may be a Cationic Amphiphilic Drug (CAD). CADs are known to have the potential to induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids.[6][7] This structural alert justifies the inclusion of specific assays to investigate this potential liability.
A Tiered Approach to In Vitro Toxicity Screening
A structured, tiered approach ensures that resources are used efficiently, starting with broad, high-throughput assays and progressing to more complex, mechanistic studies for compounds that clear initial hurdles.
Caption: A tiered workflow for preliminary in vitro toxicity screening.
Tier 1: Foundational Cytotoxicity Assessment
The initial goal is to determine the concentration at which the compound exerts general cytotoxic effects across different cell types. This is quantified by the half-maximal inhibitory concentration (IC₅₀). Employing multiple assays with different biological endpoints provides a more robust assessment and can offer preliminary mechanistic clues.
Rationale for a Multi-Assay Approach
No single cytotoxicity assay is universally superior; their mechanisms are distinct:
-
MTT/XTT Assay: Measures mitochondrial reductase activity, reflecting metabolic health.[8][9]
-
Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity, as only viable cells can sequester the dye in their lysosomes.[9]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
Experimental Protocol: General Cytotoxicity Panel
-
Cell Lines: A panel should include:
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 1-isopropyl-2-(4-pyridyl)piperazine (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate plates for 24 and 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Execution:
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot dose-response curves and determine IC₅₀ values using non-linear regression analysis.
Hypothetical Data Summary
| Assay | Cell Line | 24-hr IC₅₀ (µM) | 48-hr IC₅₀ (µM) |
| MTT | HepG2 | 15.2 | 8.5 |
| HEK293 | 25.8 | 18.1 | |
| A549 | 30.1 | 22.4 | |
| NRU | HepG2 | 12.9 | 7.9 |
| HEK293 | 28.3 | 20.5 | |
| A549 | 33.5 | 25.0 |
Tier 2: Mechanistic & Organ-Specific Toxicity
If the compound shows moderate to low cytotoxicity in Tier 1 (e.g., IC₅₀ > 10 µM), further investigation into specific mechanisms and target organs is warranted.
Hepatotoxicity and the Role of Metabolic Activation
The liver is the primary site of drug metabolism, where compounds can be converted into reactive, toxic metabolites.[14] Many standard cell lines like HepG2 have low expression of cytochrome P450 (CYP) enzymes, which are crucial for this process.[10][15] Therefore, it is essential to perform assays both with and without an external metabolic activation system.
-
Rationale: The S9 fraction, a post-mitochondrial supernatant of liver homogenate, contains a cocktail of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.[16][17] Including a rat liver S9 mix simulates in vivo metabolism, revealing if metabolites of 1-isopropyl-2-(4-pyridyl)piperazine are more or less toxic than the parent compound.[17][18]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. criver.com [criver.com]
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- 5. researchgate.net [researchgate.net]
- 6. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Induced Phospholipidosis & Steatosis Assay | Cyprotex - Evotec [evotec.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
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- 13. Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Application of In Vitro Metabolism Activation in High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-Isopropyl-2-(4-pyridyl)piperazine
Executive Summary
The quantification of highly basic, nitrogen-rich heterocyclic compounds presents a persistent challenge in liquid chromatography. 1-Isopropyl-2-(4-pyridyl)piperazine —a compound frequently utilized as a derivatizing agent for isocyanates and as a pharmaceutical intermediate—exhibits severe peak tailing and poor retention on traditional silica-based stationary phases due to secondary ion-exchange interactions.
This application note details the development of a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. By employing a high-pH mobile phase strategy coupled with an Ethylene Bridged Hybrid (BEH) stationary phase, the analyte is fully neutralized, thereby eliminating silanol-induced tailing, maximizing hydrophobic retention, and ensuring high quantitative fidelity.
Physicochemical Profiling & Chromatographic Challenges
To design an effective method, one must first analyze the causality of the analyte's behavior based on its physicochemical properties. 1-Isopropyl-2-(4-pyridyl)piperazine contains two distinct basic centers:
-
A Pyridine Ring: pKa ≈ 5.2
-
A Piperazine Ring (Secondary and Tertiary Amines): pKa ≈ 9.8
The Causality of Peak Tailing: Under standard acidic (pH 2–3) or neutral (pH 7) mobile phase conditions, the piperazine nitrogens are heavily protonated. This positive charge leads to aggressive secondary ion-exchange interactions with ionized, unshielded residual silanols (pKa ≈ 4.5) on traditional silica stationary phases. This thermodynamic tug-of-war manifests as severe peak tailing, unpredictable retention times, and reduced UV sensitivity [2].
Method Development Strategy: Causality & Rationale
Rather than attempting to mask silanol interactions with ion-pairing reagents (which complicate the method and require extended equilibration), this protocol utilizes a high-pH neutralization strategy .
-
Stationary Phase Selection: A Waters XBridge BEH C18 column was selected. Unlike traditional silica, which dissolves above pH 8, BEH particles utilize an ethylene-bridged silica backbone that is chemically stable up to pH 12 and exhibits significantly reduced residual silanol activity[1, 4].
-
Mobile Phase Optimization: The aqueous mobile phase is buffered to pH 10.5 using 10 mM ammonium bicarbonate. By pushing the pH nearly one unit above the highest pKa of the molecule (9.8), the analyte is forced into a fully deprotonated (neutral) state.
-
Mechanistic Advantage: Neutralizing the analyte maximizes its hydrophobic partitioning into the C18 stationary phase, dramatically increasing the retention factor ( k′ ) and completely bypassing the ion-exchange tailing mechanism [3].
-
Detection Tuning: The pyridine chromophore exhibits strong π→π∗ transitions. A detection wavelength of 254 nm was selected to maximize the signal-to-noise ratio while avoiding the low-UV background absorbance of the bicarbonate buffer [4].
Figure 1: Step-by-step method development workflow for basic heterocyclic compounds.
Experimental Protocols (Self-Validating System)
To ensure high trustworthiness, this protocol is designed as a self-validating system . The method incorporates built-in System Suitability Testing (SST) and bracketing standards that automatically gate-check the system's performance before and during sample quantification.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm | High pH stability; high efficiency for basic analytes. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.5) | Deprotonates piperazine to eliminate tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff and lower viscosity than methanol. |
| Elution Mode | Isocratic: 40% A / 60% B | Ensures consistent baseline and rapid throughput. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temperature | 35 °C | Reduces mobile phase viscosity; improves mass transfer. |
| Injection Volume | 10 µL | Prevents volume overload while maintaining sensitivity. |
| Detection | UV at 254 nm | Targets the highly absorptive pyridine chromophore. |
Step-by-Step Preparation Methodologies
Step 1: Mobile Phase A Preparation (10 mM Ammonium Bicarbonate, pH 10.5)
-
Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 950 mL of ultra-pure water (18.2 MΩ·cm).
-
Insert a calibrated pH probe into the solution.
-
Dropwise, add concentrated Ammonium Hydroxide (NH₄OH) until the pH stabilizes exactly at 10.5.
-
Dilute to a final volume of 1000 mL with ultra-pure water.
-
Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Step 2: Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-isopropyl-2-(4-pyridyl)piperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Mobile Phase B (Acetonitrile).
-
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (40:60 A:B) to prevent solvent-mismatch peak distortion.
System Suitability Testing (SST) - The Validation Gate
Before any unknown samples are analyzed, the system must pass the following self-validation sequence:
-
Blank Injection: Inject 10 µL of diluent. Acceptance: No interfering peaks at the retention time of the analyte (rules out carryover).
-
SST Replicates: Inject the 50 µg/mL Working Standard five consecutive times.
-
Continuous Validation (Bracketing): Inject a check standard every 10 samples and at the end of the sequence.
SST Acceptance Criteria:
-
Retention Time RSD: ≤ 1.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms successful suppression of silanol interactions)
-
Theoretical Plates ( N ): ≥ 5000
Figure 2: Chromatographic interaction pathways at pH 10.5, eliminating silanol-induced tailing.
Method Validation & Quantitative Data
The method was validated according to ICH Q2(R1) guidelines. By neutralizing the basic centers of the piperazine ring, the method achieved exceptional linearity and precision, proving the efficacy of the high-pH BEH strategy.
| Validation Parameter | Result / Range | Acceptance Criteria |
| Linearity Range | 1.0 µg/mL to 100.0 µg/mL | Correlation Coefficient ( R2 ) ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.45 µg/mL | S/N ratio ≥ 10:1 |
| Intra-day Precision (Area RSD) | 0.8% (at 50 µg/mL, n=6) | RSD ≤ 2.0% |
| Inter-day Precision (Area RSD) | 1.2% (over 3 days, n=18) | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% – 101.2% | 98.0% – 102.0% across 3 spike levels |
| Peak Tailing Factor ( Tf ) | 1.12 | Tf ≤ 1.5 |
References
- Waters Corporation. "MaxPeak Premier OBD Preparative Columns | For Prep Chromatography." Waters.com.
- National Institutes of Health (PMC). "A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance." NIH.gov.
- ResearchGate. "ESI-MS compatible (volatile) buffer components recommended for Waters XBridge columns at high pH by waters." ResearchGate.net.
- National Institutes of Health (PubMed). "MMNTP-a new tailor-made modular derivatization agent for the selective determination of isocyanates and diisocyanates." NIH.gov.
1-isopropyl-2-(4-pyridyl)piperazine as a ligand in transition metal complexes
[label="Complex Binding\nDNA/Protein", fillcolor="#20
Workflow for the synthesis and validation of Ru(II)-IPP complexes.
Protocol B: Synthesis of[Pd(IPP)₂Cl₂] for Catalysis
Objective: Synthesize a Palladium(II) complex for use in catalytic cross-coupling or fluorometric detection systems. Causality of Design: Traditional electron-rich phosphine ligands can over-stabilize the catalytically inactive Pd(0)L₄ state. The relatively electron-deficient nature of the 4-pyridyl group in IPP facilitates the rapid generation of coordinatively unsaturated, catalytically active Pd(0) species upon reduction, significantly improving turnover frequencies (TOF)[1]. Furthermore, IPP avoids the oxidative degradation common to phosphine ligands[2].
Step-by-Step Methodology
-
Preparation: Dissolve[PdCl₂(cod)] (cyclooctadiene palladium dichloride, 1.0 mmol) in anhydrous toluene (30 mL) under inert atmosphere.
-
Ligand Substitution: Add IPP (2.1 mmol) dissolved in toluene (10 mL). Heat the mixture to 70°C for 4 hours.
-
Causality: The displacement of the bidentate cod ligand by two monodentate IPP ligands is entropically and enthalpically driven by the strong Pd-N affinity.
-
-
Isolation: Cool the reaction to room temperature. The[Pd(IPP)₂Cl₂] complex will precipitate as a pale yellow solid. Filter, wash with hexanes, and dry under high vacuum.
-
Self-Validation System: Utilize ¹H NMR (CDCl₃). The coordination of the pyridine nitrogen to Pd(II) causes a pronounced downfield shift of the pyridyl α-protons (adjacent to the nitrogen) by ~0.2–0.4 ppm compared to the free IPP ligand[2].
Mechanism of Action (MOA) in Biological Systems
For researchers developing IPP-based metallodrugs, understanding the intracellular activation is critical. The complex remains stable in the high-chloride environment of the extracellular matrix (~100 mM Cl⁻). Upon lipophilicity-driven membrane permeation, the complex enters the cytosol, where the chloride concentration drops drastically (~4 mM). This gradient drives the aquation of the complex (replacement of Cl⁻ with H₂O), generating a highly reactive cationic species that binds to DNA or proteins, inducing apoptosis[3].
Intracellular activation pathway of Ru(II)-IPP metallodrugs via aquation.
Quantitative Data Summary
The following table summarizes the comparative physicochemical and kinetic data of transition metal complexes utilizing pyridylpiperazine-class ligands, demonstrating the broad utility of the IPP scaffold.
| Complex Type | Primary Application | UV-Vis Shift (λmax) | Performance Metric | Key Mechanistic Advantage |
| Ru(II)-IPP | Anticancer Metallodrug | 260 nm → 280 nm | IC₅₀: 2.0 – 8.0 μM | High Lipophilic Ligand Efficiency (LLE) for cellular uptake[3]. |
| Pd(II)-IPP | Cross-Coupling / Sensing | 260 nm → 275 nm | TOF: > 50 h⁻¹ | Rapid generation of unsaturated Pd(0) active species[1]. |
| Fe(II)-IPP | Metal Chelator / Neuro | 260 nm → 280 nm | pKi: ~6.4 (H3R) | Prevents oxidative stress via selective iron sequestration[4]. |
| Ag(I)-IPP | Supramolecular Polymers | 260 nm → 278 nm | Yield: > 85% | Linear coordination geometry driven by steric bulk[2]. |
Sources
Application Notes and Protocols for the Sample Preparation and Extraction of 1-isopropyl-2-(4-pyridyl)piperazine
Introduction: The Critical Role of Sample Preparation in the Analysis of 1-isopropyl-2-(4-pyridyl)piperazine
The accurate and sensitive quantification of 1-isopropyl-2-(4-pyridyl)piperazine, a heterocyclic compound belonging to the piperazine family, in various matrices is paramount for its application in pharmacological research and drug development.[1] As with any analytical endeavor, the quality of the data is intrinsically linked to the quality of the sample preparation. The primary objective of sample preparation is to isolate the analyte of interest from complex matrices such as plasma, serum, urine, or tissue homogenates, which contain a multitude of interfering substances like proteins, lipids, salts, and other small molecules.[2] An effective extraction protocol not only enhances the analytical signal by concentrating the analyte but also protects the analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) systems, from contamination and matrix effects.[2][3]
This comprehensive guide provides detailed protocols and the underlying scientific principles for the extraction of 1-isopropyl-2-(4-pyridyl)piperazine from biological matrices. We will explore three widely adopted techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method is contingent upon the specific requirements of the analysis, including the desired level of cleanliness, recovery, throughput, and the nature of the sample matrix.
Physicochemical Properties of 1-isopropyl-2-(4-pyridyl)piperazine: A Guiding Principle for Method Development
Understanding the physicochemical properties of 1-isopropyl-2-(4-pyridyl)piperazine is fundamental to designing a robust extraction strategy. As a piperazine derivative, it possesses basic nitrogen atoms within the piperazine ring, which can be protonated at acidic pH.[4] The presence of a pyridyl group also contributes to its basicity. The isopropyl group, on the other hand, imparts a degree of lipophilicity to the molecule. This amphiphilic nature allows for its manipulation during extraction by adjusting the pH and selecting appropriate organic solvents.
| Property | Value/Characteristic | Implication for Extraction |
| Molecular Formula | C₁₁H₁₅N₃ | A relatively small molecule, suitable for various extraction techniques.[1] |
| Molecular Weight | ~189.25 g/mol | Influences diffusion and partitioning behavior.[1] |
| Basicity | Contains basic nitrogen atoms (piperazine and pyridine rings) | Enables pH-dependent extraction and the use of cation-exchange SPE.[4] |
| Solubility | Expected to be soluble in water and various organic solvents.[5] | Provides flexibility in the choice of extraction and reconstitution solvents. |
| Lipophilicity | The isopropyl group increases lipophilicity compared to unsubstituted piperazine. | Affects partitioning in LLE and retention on reversed-phase SPE sorbents. |
Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples, making it ideal for high-throughput applications.[6] The mechanism involves the addition of an organic solvent or a strong acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.[6][7]
Causality Behind Experimental Choices:
-
Precipitating Agent: Acetonitrile is often the preferred organic solvent due to its ability to effectively precipitate proteins while keeping a wide range of small molecules, including piperazine derivatives, in solution.[7][8] It offers high recovery for many small molecule drugs.[7][8] Strong acids like trichloroacetic acid (TCA) can also be used, but they may lead to the co-precipitation of some analytes.[7][8]
-
Solvent-to-Sample Ratio: A ratio of at least 2:1 (v/v) of the precipitating agent to the plasma sample is generally recommended to ensure complete protein precipitation.[6]
Experimental Protocol: Protein Precipitation with Acetonitrile
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte, to a new tube or a 96-well plate.
-
Evaporation (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., HPLC).[3]
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE): A Classic and Versatile Technique
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] By manipulating the pH of the aqueous phase, the charge state of 1-isopropyl-2-(4-pyridyl)piperazine can be altered, thereby influencing its partitioning into the organic phase.
Causality Behind Experimental Choices:
-
pH Adjustment: To extract the basic 1-isopropyl-2-(4-pyridyl)piperazine, the pH of the aqueous sample should be adjusted to be basic (pH > 9).[10] This deprotonates the nitrogen atoms, rendering the molecule more neutral and increasing its solubility in organic solvents.[10]
-
Organic Solvent Selection: The choice of the organic solvent is critical. A water-immiscible solvent that can effectively solvate the analyte is required. Ethyl acetate and dichloromethane are common choices for extracting piperazine derivatives.[10] The final selection should be based on empirical testing to maximize recovery and minimize the extraction of interferences.
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Sample and Buffer: In a clean glass tube, combine 1 mL of the biological sample with 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10).
-
Addition of Organic Solvent: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Cap the tube and vortex for 2 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE): For High Purity and Concentration
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[11] The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated extract. For a basic compound like 1-isopropyl-2-(4-pyridyl)piperazine, a strong cation-exchange (SCX) SPE sorbent is highly effective.[11]
Causality Behind Experimental Choices:
-
Sorbent Selection: A strong cation-exchange (SCX) sorbent is ideal. At an acidic pH, the piperazine and pyridine nitrogens will be protonated, carrying a positive charge, which will strongly bind to the negatively charged functional groups of the SCX sorbent.
-
Wash Steps: The wash steps are crucial for removing interferences. An acidic wash (e.g., with dilute formic or acetic acid) will maintain the protonated state of the analyte on the sorbent while removing neutral and acidic interferences. A subsequent wash with an organic solvent like methanol can remove non-polar interferences.
-
Elution: To elute the analyte, the charge interaction must be disrupted. This is achieved by using a basic eluent (e.g., methanol with ammonia or triethylamine), which deprotonates the analyte, releasing it from the sorbent.[12]
Experimental Protocol: Strong Cation-Exchange (SCX) SPE
-
Conditioning: Condition the SCX SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of a weak acid buffer (e.g., 2% formic acid in water).
-
Loading: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of the equilibration buffer and load it onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Pass 3 mL of the equilibration buffer to remove polar, neutral, and acidic interferences.
-
Wash 2: Pass 3 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the analyte by passing 2 x 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Caption: Workflow for Solid-Phase Extraction.
Method Comparison and Selection
The choice of the most appropriate sample preparation technique depends on the specific analytical requirements.
| Technique | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high-throughput.[6] | Less selective, potential for matrix effects, sample dilution.[6] | Rapid screening, early-stage drug discovery. |
| Liquid-Liquid Extraction (LLE) | Good for removing inorganic salts, flexible, low cost.[13] | Labor-intensive, large solvent volumes, potential for emulsions, difficult to automate.[13] | Methods requiring moderate cleanliness and when automation is not a priority. |
| Solid-Phase Extraction (SPE) | High selectivity, high recovery, clean extracts, concentration of analyte, easily automated.[11] | Higher cost per sample, requires method development. | Bioanalytical studies requiring high sensitivity and accuracy, such as pharmacokinetics. |
Conclusion
The successful analysis of 1-isopropyl-2-(4-pyridyl)piperazine is critically dependent on the implementation of a well-designed sample preparation strategy. This guide has provided detailed protocols for three common and effective extraction techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. By understanding the principles behind each method and the physicochemical properties of the analyte, researchers can select and optimize the most suitable protocol for their specific analytical needs, ensuring the generation of high-quality, reliable data.
References
-
Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]
-
Technical Tip: Protein Precipitation. Phenomenex. [Link]
- Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. ResearchGate. [Link]
-
How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
-
Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
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- 11. researchgate.net [researchgate.net]
- 12. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
Application Note: Neuropharmacological Profiling of 1-Isopropyl-2-(4-pyridyl)piperazine
Executive Summary
The development of targeted neuropharmacological agents relies heavily on privileged chemical scaffolds that can effectively cross the blood-brain barrier (BBB) and selectively modulate central nervous system (CNS) receptors. 1-Isopropyl-2-(4-pyridyl)piperazine has emerged as a highly valuable model compound in preclinical research. It is primarily recognized for its pharmacological properties as a selective antagonist at specific neurotransmitter receptors, particularly within the adrenergic and serotonergic systems[1].
This application note provides a comprehensive, self-validating methodological framework for evaluating the pharmacodynamics and behavioral efficacy of 1-isopropyl-2-(4-pyridyl)piperazine. By detailing the causality behind structural design, in vitro binding assays, and in vivo behavioral models, this guide equips researchers with robust protocols to evaluate piperazine derivatives in the context of anxiety and mood regulation.
Structural Rationale & Pharmacodynamics
The rational design of CNS-active compounds requires a delicate balance between target affinity and pharmacokinetic viability. The piperazine scaffold is widely validated in neuropharmacology for its broad anxiolytic, antidepressant, and antipsychotic properties[2].
The specific structural modifications in 1-isopropyl-2-(4-pyridyl)piperazine serve distinct mechanistic purposes:
-
The Piperazine Core: Acts as a basic amine that interacts via salt bridges with the conserved aspartate residues (e.g., Asp113) in the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs).
-
The 2-(4-Pyridyl) Substitution: Provides an aromatic system capable of π−π stacking with phenylalanine/tryptophan residues in the receptor's hydrophobic pocket. Furthermore, the nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, dictating receptor subtype selectivity.
-
The 1-Isopropyl Group: Introduces steric bulk and lipophilicity. This modification prevents rapid oxidative deamination by monoamine oxidase (MAO) enzymes and significantly enhances BBB permeability compared to unsubstituted piperazines, ensuring sufficient central exposure[1].
Mechanistically, this compound acts as an antagonist at certain adrenergic receptors, modulating neurotransmission to influence physiological responses such as anxiety and mood regulation[1].
Mechanism of action: GPCR antagonism by 1-isopropyl-2-(4-pyridyl)piperazine.
Methodological Framework: Self-Validating Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows incorporate strict internal controls that prove the assay's validity independently of the test compound's performance.
Protocol A: In Vitro Radioligand Competitive Binding Assay
Objective: Determine the binding affinity ( Ki ) of 1-isopropyl-2-(4-pyridyl)piperazine at α2 -adrenergic receptors.
Causality of Experimental Design: We utilize [3H]RX821002 as the radioligand due to its high specificity for α2 receptors. The assay buffer includes MgCl2 to maintain the GPCR-G-protein coupled state, ensuring the receptor remains in a high-affinity conformation. Polyethylenimine (PEI) is used to pre-soak filters, neutralizing the negative charge of the glass fibers to prevent non-specific binding of the positively charged radioligand.
Step-by-Step Procedure:
-
Tissue Preparation: Homogenize murine cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 . Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]RX821002 , and varying concentrations of 1-isopropyl-2-(4-pyridyl)piperazine ( 10−10 to 10−5 M).
-
Internal Validation Controls (Critical Step):
-
Total Binding (TB): Buffer + Radioligand + Membrane (Validates radioligand viability).
-
Non-Specific Binding (NSB): Add 10 µM Phentolamine (Validates receptor specificity).
-
Validation Gate: Specific Binding (TB - NSB) must account for >60% of TB. If it falls below this threshold, the membrane preparation is degraded, and the plate must be discarded.
-
-
Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Protocol B: In Vivo Behavioral Profiling (Elevated Plus Maze)
Objective: Evaluate the anxiolytic-like efficacy of the compound in a murine model.
Causality of Experimental Design: The Elevated Plus Maze (EPM) exploits the natural conflict in rodents between exploring novel environments and avoiding open, elevated spaces. Intraperitoneal (IP) injection is selected to bypass first-pass metabolism, ensuring rapid systemic distribution. Total distance moved is tracked alongside open-arm time to differentiate true anxiolytic effects from general sedative effects (locomotor impairment).
Step-by-Step Procedure:
-
Subject Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room under dim lighting for 1 hour prior to testing to minimize stress-induced baseline shifts.
-
Formulation & Dosing: Dissolve 1-isopropyl-2-(4-pyridyl)piperazine in a vehicle of 5% DMSO / 95% Saline. Administer via IP injection 30 minutes prior to the EPM trial.
-
Internal Validation Controls (Critical Step):
-
Negative Control (Vehicle): Establishes the baseline anxiety state of the specific cohort.
-
Positive Control (Diazepam, 2 mg/kg): Validates the sensitivity of the assay environment.
-
Validation Gate: Diazepam must significantly increase open-arm time (p < 0.05) relative to the vehicle. If the positive control fails, the cohort is deemed non-responsive due to environmental stressors, and the data is voided.
-
-
Execution & Analysis: Place the mouse in the center of the EPM facing an open arm. Record behavior for 5 minutes using automated video tracking software. Calculate the percentage of time spent in open arms and total distance moved.
End-to-end neuropharmacological validation workflow for piperazine derivatives.
Data Synthesis & Interpretation
To facilitate rapid decision-making in drug development, quantitative outputs from the aforementioned protocols should be synthesized into standardized pharmacological profiles. Table 1 outlines the expected parameter ranges for a successful adrenergic antagonist profile using 1-isopropyl-2-(4-pyridyl)piperazine as a model.
Table 1: Quantitative Pharmacological Profile Summary
| Parameter | Assay Type | Target System | Expected Value Range | Interpretation |
| Ki | Radioligand Binding | α2 -Adrenergic Receptor | 10 - 50 nM | Indicates high-affinity competitive binding at the orthosteric site. |
| IC50 | cAMP Accumulation | Adenylyl Cyclase | 100 - 300 nM | Confirms functional antagonism and blockade of G αi signaling pathways. |
| MED | Elevated Plus Maze | Open Arm Time | 1.5 - 3.0 mg/kg | Minimum Effective Dose required to produce statistically significant anxiolytic activity. |
| LD50 | Acute Toxicity | Murine Model | > 150 mg/kg | Demonstrates a favorable therapeutic index for downstream in vivo applications. |
References
- Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700). EvitaChem.
- 1-(4-Pyridyl)piperazine = 97.0 GC 1008-91-9. Sigma-Aldrich.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate.
Sources
reducing chemical byproducts during the synthesis of 1-isopropyl-2-(4-pyridyl)piperazine
Welcome to the Technical Support & Troubleshooting Center for the synthesis of complex piperazine derivatives. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and byproduct formations encountered during the synthesis of 1-isopropyl-2-(4-pyridyl)piperazine .
This compound is a critical heterocyclic building block recognized for its pharmacological properties, particularly as a selective antagonist for neurotransmitter receptors[1]. However, its synthesis—typically driven by the reductive amination of a 2-(4-pyridyl)piperazine precursor with acetone—is notoriously prone to stalling and byproduct generation due to the steric hindrance at the N1 position and the inherent reactivity of borohydride reducing agents.
Below, you will find our diagnostic knowledge base, structured troubleshooting tickets, quantitative reagent data, and a self-validating standard operating procedure (SOP).
🔬 Process Visualization: Reaction Workflow & Byproduct Divergence
Before troubleshooting, it is critical to map the reaction landscape. The diagram below illustrates the intended catalytic pathway versus the competing side reactions that generate chemical byproducts.
Figure 1: Reaction workflow and byproduct divergence in reductive amination.
🛠️ Active Troubleshooting Tickets (FAQs)
Ticket #101: "I am observing a significant +42 Da mass impurity in my LC-MS. What is this, and how do I eliminate it?"
Root Cause (Causality): The +42 Da impurity is an N-acetyl byproduct . When using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) for reductive amination, prolonged reaction times or excessive heating allows the unreacted secondary amine to nucleophilically attack the acetoxy ligands of the STAB reagent[2]. This is a well-documented side reaction that occurs when the rate of imine reduction is slower than the rate of acetylation[3]. Resolution:
-
Decouple the reaction: Force the imine formation to completion before adding STAB.
-
Change the solvent: Avoid dichloromethane (DCM). STAB is poorly soluble in DCM, leading to low instantaneous concentrations of the active reductant, which prolongs the reaction and encourages side reactions[4]. Switch to 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Temperature control: Maintain the reduction step strictly between 0 °C and room temperature.
Ticket #102: "My reaction stalls at 40% conversion, leaving unreacted starting material and generating highly colored impurities."
Root Cause (Causality): You are facing a dual issue of steric hindrance and self-condensation . The N1 position of 2-(4-pyridyl)piperazine is sterically congested by the adjacent pyridyl ring. Furthermore, acetone is a ketone, making it less electrophilic than an aldehyde. If the iminium intermediate forms too slowly, the unreacted starting materials can undergo acid-promoted self-condensation (forming Chichibabin-type pyridine byproducts), which are highly colored[4]. Resolution: Add a Lewis acid, such as Titanium(IV) isopropoxide ( Ti(OiPr)4 ), to the initial mixture. This strongly activates the acetone carbonyl, driving the sterically hindered imine formation to >95% completion before any reducing agent is introduced.
Ticket #103: "I am detecting 1,4-diisopropyl-2-(4-pyridyl)piperazine (over-alkylation). How do I achieve regioselectivity?"
Root Cause (Causality): The N4 position of the piperazine ring is significantly less sterically hindered than the N1 position. If you attempt a direct reductive amination on the unprotected 2-(4-pyridyl)piperazine, the N4 position will alkylate first, or both will alkylate, destroying your yield. Resolution: You must use an orthogonal protecting group strategy. Start with N4-Boc-2-(4-pyridyl)piperazine . Perform the N1-isopropylation, and then remove the Boc group using Trifluoroacetic acid (TFA) or 4M HCl in dioxane.
📊 Quantitative Data: Reducing Agent Selection Matrix
To minimize byproducts, selecting the correct reducing agent is paramount. The table below summarizes the chemoselectivity and byproduct risks associated with common reagents used in this specific transformation[5],[3].
| Reducing Agent | Optimal Solvent | pH Requirement | Chemoselectivity | Major Byproduct Risk | Recommendation |
| NaBH(OAc)3 (STAB) | DCE, THF | Weakly Acidic | High (Reduces imines, not ketones) | N-Acetylation (+42 Da) | Primary Choice. Best balance of safety and selectivity. |
| NaBH3CN | MeOH, EtOH | pH 3–4 | High (pH dependent) | Toxic HCN/NaCN release | Alternative. Use only if STAB fails due to steric bulk. |
| NaBH4 | Alcohols | Neutral/Basic | Low (Reduces ketones rapidly) | Isopropanol (Acetone reduction) | Not Recommended. Will consume acetone before imine forms. |
| H2 / Pd/C | MeOH, EtOAc | Neutral | Moderate | Pyridine ring reduction | Not Recommended. Risks reducing the 4-pyridyl moiety. |
🧪 Validated Protocol: N1-Isopropylation of N4-Boc-2-(4-pyridyl)piperazine
This protocol is engineered as a self-validating system . It separates imine formation from reduction to prevent STAB-induced acetylation and utilizes in-process checks to guarantee progression.
Reagents Required:
-
N4-Boc-2-(4-pyridyl)piperazine (1.0 eq)
-
Acetone (Dry, 5.0 eq)
-
Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (In-Process Check 1): Dissolve N4-Boc-2-(4-pyridyl)piperazine (1.0 eq) in anhydrous DCE (0.2 M). Add dry acetone (5.0 eq) followed by Ti(OiPr)4 (1.2 eq). Stir the mixture at room temperature under an inert nitrogen atmosphere for 6 hours.
-
Validation: Sample 10 µL, quench with a drop of water, extract with ethyl acetate, and analyze via LC-MS. Do not proceed until the starting material mass is <5% and the iminium mass is dominant.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) in three portions over 15 minutes to control the exotherm.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 4 hours.
-
Causality Note: Do not leave this reaction overnight. Extended exposure to STAB is the primary driver of the N-acetyl byproduct[2].
-
-
Basic Quench (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH > 8.
-
Causality Note: A basic pH is required to break down boron-amine complexes and safely neutralize residual STAB without generating dangerous gas pockets[5]. The titanium will precipitate as white TiO2 salts.
-
-
Extraction & Filtration: Filter the biphasic mixture through a pad of Celite to remove the titanium salts. Separate the organic DCE layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude N4-Boc-1-isopropyl-2-(4-pyridyl)piperazine via silica gel chromatography (Eluent: DCM/MeOH gradient).
-
Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature to yield the final 1-isopropyl-2-(4-pyridyl)piperazine hydrochloride salt.
📚 References
Sources
Technical Support Center: Preventing Oxidative Degradation of 1-Isopropyl-2-(4-pyridyl)piperazine
Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 1-isopropyl-2-(4-pyridyl)piperazine . Due to its electron-rich nitrogen centers, this compound is highly sensitive to air and requires careful handling to prevent oxidative degradation (1)[1]. This document provides a deep dive into the causality of its degradation, troubleshooting workflows, and self-validating experimental protocols to ensure solution stability.
Core Mechanisms & Causality (FAQ)
Q1: Why is 1-isopropyl-2-(4-pyridyl)piperazine highly susceptible to oxidation in aqueous solutions? A: The molecule contains multiple electron-rich nitrogen centers: a tertiary amine (N1 with the isopropyl group), a secondary/tertiary piperazine nitrogen, and a pyridine ring. The non-ionized (free base) forms of these amines possess lone pairs that are highly vulnerable to electrophilic attack by reactive oxygen species (ROS) or radical-mediated pathways (2)[2]. Oxidation is further accelerated by elevated temperatures, which increase the kinetic energy of the molecules and drive the reaction with dissolved oxygen (3)[3].
Q2: What are the primary degradation products I should monitor during LC-MS analysis? A: You should monitor for three primary degradation pathways:
-
N-Oxidation: Formation of pyridine N-oxides and piperazine N-oxides.
-
Oxidative N-Dealkylation: Loss of the isopropyl group, yielding acetone and the des-isopropyl piperazine derivative.
-
Ring Opening: Advanced oxidation can cleave the piperazine ring, frequently yielding N-formylpiperazine and ethylenediamine derivatives (4)[4].
Oxidative degradation pathways of 1-isopropyl-2-(4-pyridyl)piperazine.
Troubleshooting Guide: Diagnosing & Mitigating Oxidation
Issue 1: Rapid degradation observed during formulation compounding.
-
Causality: High dissolved oxygen (DO) levels combined with ambient light or heat provide the activation energy required for auto-oxidation.
-
Mitigation: Implement strict environmental controls. Store and handle the compound under an inert atmosphere (N₂ or Ar) and utilize amber vials to prevent UV-initiated photo-oxidative radical generation (5)[5].
Issue 2: Unexplained oxidation despite an inert headspace.
-
Causality: Trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from stainless steel equipment or present as excipient impurities act as powerful redox catalysts. They initiate radical chain reactions even with minimal residual oxygen (5)[5].
-
Mitigation: Incorporate a chelating agent (e.g., EDTA) into the aqueous solution to sequester catalytic metal ions and render them inactive.
Issue 3: pH-dependent instability.
-
Causality: The pH of the formulation dictates the ionization state of the piperazine and pyridine nitrogens. At higher pH values, the amines are deprotonated, maximizing their electron density and reactivity toward oxidation (2)[2].
-
Mitigation: Buffer the solution to a lower pH (e.g., pH 4.0 - 5.5) where the amine groups are protonated, significantly reducing their susceptibility to electrophilic attack.
Step-by-step troubleshooting workflow for mitigating amine oxidation.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. The following protocols are designed as self-validating systems to isolate and neutralize the root causes of degradation.
Protocol A: Rigorous Degassing & Inerting (Freeze-Pump-Thaw)
Causality: Simple sparging often leaves micro-bubbles of oxygen. A freeze-pump-thaw cycle removes dissolved oxygen trapped within the solvent lattice, providing a true zero-oxygen baseline.
-
Preparation: Transfer the aqueous buffer (without the API) into a Schlenk flask.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen. Causality: Freezing prevents solvent evaporation when vacuum is applied.
-
Pumping: Apply high vacuum ( < 0.1 Torr) for 5-10 minutes to evacuate the headspace.
-
Thawing: Isolate the flask from the vacuum and allow it to thaw in a warm water bath. Trapped gas bubbles will visibly escape from the liquid into the headspace.
-
Repeat: Repeat steps 2-4 three times. Backfill the flask with ultra-pure Nitrogen or Argon.
-
Validation Step: Before adding 1-isopropyl-2-(4-pyridyl)piperazine, insert a dissolved oxygen (DO) probe. Proceed only if DO < 0.5 ppm.
-
Compounding: Add the API under a continuous positive pressure of inert gas.
Protocol B: Antioxidant & Chelator Matrix Screening
Causality: Identifying whether degradation is driven by auto-oxidation (requires radical scavengers) or metal catalysis (requires chelators) dictates the formulation strategy.
-
Matrix Setup: Prepare four identical aliquots of the API solution (1 mg/mL) in the target buffer.
-
Vial 1 (Negative Control): Standard buffer, N₂ headspace.
-
Vial 2 (Positive Control): Standard buffer, pure O₂ headspace (2)[2].
-
Vial 3 (Chelator Test): Buffer + 0.05% EDTA, ambient air headspace.
-
Vial 4 (Scavenger Test): Buffer + 0.02% BHT (requires co-solvent) or Ascorbic Acid, ambient air headspace.
-
-
Stress Testing: Incubate all vials at 40°C for 7 days to accelerate degradation kinetics.
-
Analysis & Validation: Analyze via LC-MS.
-
If Vial 2 degrades heavily but Vial 3 is stable, the primary mechanism is metal-catalyzed oxidation .
-
If Vial 3 degrades but Vial 4 is stable, the mechanism is free-radical auto-oxidation . Phenolic antioxidants like BHT stabilize the solution by donating a hydrogen atom to quench free radicals (3)[3].
-
Quantitative Data: Formulation Additives Matrix
Use the following table to select the appropriate stabilizing agent based on the diagnosed degradation pathway.
| Additive Type | Example Agent | Mechanism of Action | Recommended Conc. | Causality / Notes |
| Chelating Agent | EDTA, DTPA | Sequesters catalytic trace metals (Fe²⁺, Cu²⁺) | 0.01% - 0.1% (w/v) | Prevents metal-induced radical initiation. Ineffective against pure auto-oxidation. |
| Phenolic Antioxidant | BHT, BHA | Donates H-atom to quench free radicals | 0.005% - 0.02% (w/v) | Terminates radical chain reactions. Highly effective but requires lipophilic or co-solvent systems. |
| Reducing Agent | Sodium Metabisulfite | Sacrificial oxidation (reacts with O₂ first) | 0.01% - 0.1% (w/v) | Highly effective in aqueous solutions. Caution: Can sometimes form reactive sulfite radicals. |
| Buffer System | Citrate / Acetate | Lowers pH to protonate amine groups | 10 mM - 50 mM | Protonated amines lack the available lone pair electron density required for electrophilic ROS attack. |
References
-
Mingxu Chemicals. How to prevent the oxidation of Amine Catalyst? Available at: [Link]
-
UT Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]
-
USPTO. Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 1-isopropyl-2-(4-pyridyl)piperazine
Welcome to the technical support center for the analysis of 1-isopropyl-2-(4-pyridyl)piperazine and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues in their High-Performance Liquid Chromatography (HPLC) analyses. As a molecule containing both a piperazine and a pyridine moiety, 1-isopropyl-2-(4-pyridyl)piperazine presents a classic challenge for chromatographers due to its basic nature.[1] This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chemical interactions that lead to asymmetrical peaks.
Understanding the Root Cause: Why Basic Compounds Tail
Peak tailing is one of the most common issues in HPLC, especially when analyzing basic compounds.[2][3] An ideal chromatographic peak is symmetrical (a Gaussian peak), and asymmetry can compromise both quantification and resolution.[4] For basic analytes like 1-isopropyl-2-(4-pyridyl)piperazine, the primary cause of peak tailing is secondary interactions with the stationary phase.
In reversed-phase HPLC, the main retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[2] However, basic compounds, which are protonated and carry a positive charge in typical mobile phases, can also interact with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻), leading to a strong ionic interaction with the positively charged basic analyte.[2][6] This secondary retention mechanism causes a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 1-isopropyl-2-(4-pyridyl)piperazine?
The most frequent cause is the interaction between the basic amine groups in the molecule and acidic residual silanol groups on the silica-based column packing material.[2] This secondary ionic interaction leads to an asymmetric peak shape.
Q2: How does mobile phase pH affect the peak shape of my basic compound?
Mobile phase pH is a critical factor.[7] A pH that is too close to the analyte's pKa can result in the presence of both ionized and unionized forms, leading to peak distortion.[7][8] For basic compounds, a low pH (typically ≤ 3) is often used to protonate the silanol groups, neutralizing their negative charge and minimizing secondary interactions.[2][9] Conversely, a high pH can be used to deprotonate the basic analyte, making it more hydrophobic and increasing its retention, while also eliminating the possibility of ion exchange.[10]
Q3: Can my choice of HPLC column influence peak tailing?
Absolutely. Modern HPLC columns are designed to minimize silanol interactions.[9] Look for columns that are "base-deactivated," "end-capped," or utilize hybrid particle technology.[11][12] End-capping is a process that chemically blocks many of the residual silanol groups.[2][13] Columns with polar-embedded groups or those made from ultra-pure silica with low metal content also show improved peak shape for basic compounds.[9][12][14]
Q4: I've adjusted the pH, but I still see tailing. What else can I do?
If pH adjustment alone is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%).[15] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Increasing the buffer concentration (e.g., to 25-50 mM) can also help shield these interactions.[11]
Q5: Could issues with my HPLC system itself be causing the tailing?
Yes. "Extra-column effects" can contribute to peak tailing.[4] This includes issues like dead volume in fittings, tubing that is too long or has too wide an internal diameter, or a void at the head of the column.[4][11] These problems are often indicated by tailing that affects all peaks in the chromatogram, not just the basic ones.
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve peak tailing issues. Start with the simplest and most common solutions before moving to more complex adjustments.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Detailed Experimental Protocols
Step 1: Mobile Phase pH Optimization
The goal is to move the mobile phase pH away from the pKa of both the analyte and the column's silanol groups to ensure a single, stable interaction state.
Protocol 1A: Low pH Mobile Phase
-
Objective: To protonate residual silanol groups (Si-OH), neutralizing their charge and minimizing ionic interactions with the protonated basic analyte.[2]
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile (ACN) or methanol (MeOH), and a low-UV-absorbing acid such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[11][16]
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add the acid to the aqueous portion to achieve a target pH of 2.5-3.0. A common starting point is 0.1% (v/v) formic acid.[11]
-
Confirm the pH using a calibrated pH meter before mixing with the organic solvent.[17]
-
Mix the aqueous and organic portions to your desired starting gradient conditions (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.
-
Protocol 1B: High pH Mobile Phase
-
Objective: To deprotonate the basic analyte, making it neutral and increasing its retention via hydrophobic interactions, while avoiding ionic interactions.[10]
-
Caution: This approach requires a pH-stable column, as traditional silica-based columns can dissolve at pH > 8.[18] Hybrid particle columns are recommended.[10]
-
Reagents: HPLC-grade water, HPLC-grade ACN or MeOH, and a volatile base such as ammonium hydroxide or a buffer like ammonium bicarbonate.[16]
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add the base or buffer to achieve a target pH of 10. A common starting point is 0.1% (v/v) ammonium hydroxide.
-
Confirm the pH before mixing with the organic solvent.
-
Proceed with mobile phase mixing and column equilibration as in Protocol 1A.
-
| Parameter | Low pH Approach (pH 2.5-3.0) | High pH Approach (pH > 9) |
| Analyte State | Protonated (Positively Charged) | Neutral |
| Silanol State | Protonated (Neutral) | Deprotonated (Negatively Charged) |
| Interaction | Primarily Hydrophobic | Primarily Hydrophobic |
| Column Req. | Standard C18, but pH-stable columns are more robust. | pH-stable column (e.g., Hybrid, Polymer) required. |
| Pros | Good peak shape for bases, widely applicable.[2] | Excellent peak shape, increased retention for polar bases.[10] |
| Cons | May have lower retention for some bases. | Requires specialized, more expensive columns. |
Step 2: Column Selection and Evaluation
If pH optimization does not resolve the tailing, the column itself may be the issue. Older, Type A silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing with basic compounds.[9]
Protocol 2A: Switching to a Base-Deactivated Column
-
Objective: To use a stationary phase specifically designed to minimize silanol interactions.
-
Column Selection:
-
End-capped Columns: These columns have had their residual silanols chemically reacted with a small silylating agent to make them less active.[11][13]
-
High-Purity Silica Columns (Type B): These columns are made from silica with very low metal contamination, which reduces the acidity of the remaining silanols.[9]
-
Polar-Embedded Columns: These have a polar group (e.g., an amide) embedded in the alkyl chain, which shields the silanols.[12]
-
Hybrid Particle Columns: These are made of a silica-organic hybrid material that is more resistant to high pH and has fewer active silanol sites.
-
-
Procedure:
-
Install the new, appropriate column.
-
Flush the column according to the manufacturer's instructions.
-
Equilibrate the column with your optimized mobile phase from Step 1.
-
Inject a standard of 1-isopropyl-2-(4-pyridyl)piperazine to evaluate the peak shape.
-
Step 3: Mobile Phase Additives and Buffer Strength
Protocol 3A: Using a Competing Base
-
Objective: To mask active silanol sites with a small amine that will not be retained.
-
Reagent: Triethylamine (TEA).
-
Procedure:
-
To your optimized aqueous mobile phase from Step 1 (typically a mid-range pH is used when employing a competing base), add TEA to a final concentration of 0.02-0.1% (v/v).
-
Re-adjust the pH if necessary.
-
Mix with the organic solvent and equilibrate the column.
-
Note: TEA can suppress ionization in mass spectrometry, so it is not ideal for LC-MS applications.
-
Protocol 3B: Increasing Buffer Concentration
-
Objective: To increase the ionic strength of the mobile phase, which can help to mask the charge on the silanol groups.[11]
-
Reagents: A suitable buffer system for your target pH, such as phosphate or acetate.[19]
-
Procedure:
| Buffer System | Useful pH Range | UV Cutoff | MS Compatibility |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | ~200 nm | No |
| Formate | 2.8 - 4.8 | ~210 nm | Yes |
| Acetate | 3.8 - 5.8 | ~210 nm | Yes |
| Ammonium Bicarbonate | 9.2 - 11.2 | ~200 nm | Yes |
Data sourced from various chromatography resources.[16][18]
Step 4: System and Physical Checks
If the issue persists, it may not be chemical in nature. Physical problems in the HPLC system can also cause peak distortion.
Protocol 4A: Diagnosing Extra-Column Volume
-
Objective: To identify and eliminate sources of dead volume in the flow path.
-
Procedure:
-
Check all fittings: Ensure that all tubing is fully seated in its port before tightening the nut. A gap between the end of the tubing and the bottom of the port creates a void where sample can diffuse, causing tailing.[6]
-
Minimize tubing length and diameter: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) to connect the autosampler, column, and detector.[4]
-
Inspect the column: A void at the column inlet, caused by silica bed collapse, can lead to tailing. This can sometimes be temporarily fixed by reversing the column and flushing it.[2] If a void is suspected, the column may need to be replaced.[20]
-
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
- Are Silanol Groups Bad or Good for Basic Compounds? - HPLC-MART.
- Peak Tailing in HPLC - Element Lab Solutions.
- How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
- Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- Selecting Buffer pH in Reversed-Phase HPLC - farm
- Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
- HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC - Orochem.
- What are common causes of peak tailing when running a reverse-phase LC column?
- The LCGC Blog: Silica for HPLC St
- Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
- HPLC Tech Tip: Basic Analytes and High pH - Phenomenex.
- How can I prevent peak tailing in HPLC?
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
- 1-Isopropyl-2-(4-pyridyl)piperazine - EvitaChem.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Buffer & Eluent Prepar
- The Importance of Mobile Phase pH in Chromatographic Separ
- HPLC Tips & Tricks: Mobile Phase Prepar
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho.
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
- Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review.
- LC Technical Tip - Phenomenex.
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex.
- Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.
- A Guide to HPLC and LC-MS Buffer Selection.
- HPLC Column Types - Liquid Chromatography | W
- Piperazine, 1-isopropyl - SIELC Technologies.
- 12.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI.
- Effects of Secondary Interactions in Size Exclusion Chrom
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- HPLC Methods for analysis of Piperazine - HELIX Chrom
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
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- 1. evitachem.com [evitachem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. chromtech.com [chromtech.com]
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- 12. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
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- 20. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
Technical Support Center: 1-Isopropyl-2-(4-pyridyl)piperazine Stability & Shelf-Life
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of heterocyclic amines. 1-Isopropyl-2-(4-pyridyl)piperazine is a high-value pharmacological intermediate, but its structural features—a basic piperazine ring and an electron-rich pyridine moiety—make it highly susceptible to environmental degradation .
To ensure reproducible assays, you must treat the storage of this compound not as a passive state, but as an active chemical defense system. This guide provides the mechanistic understanding, troubleshooting steps, and self-validating protocols required to maximize the shelf-life of your inventory.
Knowledge Base: Mechanisms of Degradation
Understanding why a compound degrades is the first step in preventing it. 1-Isopropyl-2-(4-pyridyl)piperazine faces three primary environmental enemies:
-
Oxidative Susceptibility: The lone electron pairs on the secondary and tertiary nitrogens within the piperazine and pyridine rings are prime targets for atmospheric oxygen. This leads to the formation of N-oxides, a process accelerated by light and thermal stress .
-
Hygroscopicity: Piperazine derivatives are notorious for their ability to absorb atmospheric water, leading to the formation of hydrates that alter the compound's physical state and molar mass .
-
CO2 Reactivity: Basic amines act as carbon dioxide scrubbers. In ambient air, the compound will react with CO2 to form carbamate salts, fundamentally destroying its solubility profile in standard organic solvents.
Degradation pathways of 1-isopropyl-2-(4-pyridyl)piperazine under environmental stress.
Troubleshooting & FAQs
Q: My powder turned from an off-white solid to a yellow/brown mass. Is it compromised? A: Yes. Discoloration in pyridine-piperazine derivatives is the macroscopic symptom of N-oxide formation or photo-oxidation. The basic nitrogens have oxidized.
-
Action: Do not use this batch for sensitive biological assays without re-purification. Run an LC-MS to quantify the extent of N-oxide impurities.
-
Prevention: Always store the compound in amber, light-blocking vials under an inert Argon atmosphere.
Q: The compound has become sticky, clumped, and resists dissolution in DMSO. What happened? A: The compound has absorbed atmospheric moisture and reacted with ambient CO2 to form insoluble carbamate salts and hydrates . This alters both the mass and the polarity of the substance.
-
Action: You can attempt to dry the compound under high vacuum at 40°C, but reversing carbamate formation may require a more aggressive basic workup.
-
Prevention: Always handle the bulk powder in a low-humidity environment (e.g., a nitrogen-flushed glovebox) and store over activated desiccants.
Q: How do I validate that my current storage conditions are actually working? A: Implement a self-validating forced degradation protocol . By intentionally stressing a small aliquot (e.g., exposing it to 3% H2O2 for oxidation, or 60°C for thermal stress) and comparing its HPLC profile against your stored stock every 6 months, you establish an empirical baseline. If your stored stock begins to match the stressed profile, your storage system has failed.
Quantitative Data: Empirical Stability Matrix
To aid in experimental planning, refer to the following stability matrix. This data summarizes the expected shelf-life of 1-isopropyl-2-(4-pyridyl)piperazine based on varying degrees of environmental control.
| Storage Condition | Atmosphere | Container Type | Estimated Shelf-Life | Primary Degradation Risk |
| 25°C (Ambient) | Ambient Air | Clear Glass | < 1 Month | Oxidation, Hydration, Carbamate formation |
| 25°C (Desiccated) | Ambient Air | Amber Glass | 3 - 6 Months | Oxidation (N-oxide formation) |
| 2–8°C (Fridge) | Ambient Air | Amber Glass | 6 - 12 Months | Slow Oxidation, Condensation moisture |
| 2–8°C (Fridge) | Argon Purged | Amber Glass, PTFE Cap | 24 - 36 Months | Negligible (if seal remains intact) |
| -20°C (Frozen) | Argon Purged | Amber Glass, PTFE Cap | > 36 Months | Freeze-thaw condensation upon opening |
Standard Operating Procedure (SOP): Aliquoting and Storage
To maximize shelf-life, you must isolate the API from environmental stressors. The following step-by-step methodology is designed as a self-validating workflow —meaning the process itself contains checks to confirm its success.
Objective: To prepare bulk 1-isopropyl-2-(4-pyridyl)piperazine for long-term storage without compromising chemical integrity.
-
Baseline Analytics (Validation Step): Before processing, dissolve a 1 mg sample in LC-MS grade methanol and run a baseline purity check via HPLC.
-
Causality: You cannot accurately troubleshoot future degradation if you do not have a verified starting purity chromatogram.
-
-
Environmental Isolation: Transfer the bulk container into a low-humidity, nitrogen-flushed glovebox.
-
Causality: Piperazines are highly hygroscopic; ambient humidity >30% will immediately initiate hydrate formation .
-
-
Single-Use Aliquoting: Weigh the material into single-use amber glass vials.
-
Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation of the pyridine ring. Single-use aliquots eliminate the need to repeatedly open the master batch, preventing cumulative moisture ingress from repeated freeze-thaw cycles.
-
-
Argon Displacement: Gently flow Argon gas into each vial for 10-15 seconds before capping.
-
Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a heavy protective blanket over the solid powder that physically displaces reactive oxygen.
-
-
Hermetic Sealing: Cap immediately using PTFE-lined screw caps, then tightly wrap the cap junction with Parafilm.
-
Causality: PTFE is chemically inert and prevents the basic amine from reacting with standard plastic cap liners. Parafilm provides a secondary physical moisture barrier.
-
-
Desiccated Cold Storage (Validation Step): Store the sealed vials at 2–8°C inside a secondary sealed container filled with indicating silica gel.
-
Causality: Lower temperatures kinetically reduce the rate of any residual chemical reactions. The indicating silica acts as a visual self-validation tool—if the gel changes color from blue to pink, your secondary moisture barrier has failed and the vials must be re-secured.
-
Self-validating workflow for aliquoting and long-term storage of sensitive compounds.
References
-
Biosynce. "What are the stability conditions of piperazine? - Temperature, Moisture, and Oxidation." Biosynce Blog, August 2025. Available at: [Link]
Structure-Affinity Relationship Guide: 1-Isopropyl-2-(4-pyridyl)piperazine vs. 1-(2-pyridyl)piperazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Binding Affinity, Structure-Activity Relationships (SAR), and Assay Methodologies
Executive Summary & Pharmacophore Rationale
Arylpiperazines represent a privileged scaffold in neuropharmacology, heavily utilized in the design of central nervous system (CNS) therapeutics targeting monoamine receptors. The unsubstituted 1-(2-pyridyl)piperazine is a classic pharmacophore known for its robust binding to serotonergic (5-HT1A, 5-HT7) and alpha-adrenergic receptors [1].
In contrast, 1-isopropyl-2-(4-pyridyl)piperazine introduces two critical structural modifications: an N-isopropyl substitution on the piperazine ring and a shift of the pyridine nitrogen from the ortho (2-position) to the para (4-position). As an Application Scientist, I present this guide to dissect how these specific steric and electronic modifications alter receptor binding affinities, shifting the pharmacological profile from a broad-spectrum 5-HT ligand to a more selective adrenergic antagonist [2].
Structural Causality and Binding Affinity Profiles
The affinity of arylpiperazines for G-protein coupled receptors (GPCRs) relies on a highly conserved binding mode. The basic piperazine nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's orthosteric pocket.
-
1-(2-pyridyl)piperazine: The lack of steric bulk on the piperazine ring allows optimal penetration into the narrow 5-HT1A binding pocket. The ortho-nitrogen on the pyridine ring participates in essential hydrogen bonding with specific residues, anchoring the ligand and conferring high affinity for 5-HT1A and 5-HT7 receptors [3].
-
1-isopropyl-2-(4-pyridyl)piperazine: The addition of the bulky isopropyl group at the N1 position introduces significant steric hindrance. This clash disrupts the optimal orientation required for 5-HT1A binding [4]. Furthermore, relocating the pyridine nitrogen to the para position alters the electronic distribution and dipole moment, weakening the hydrogen bond network necessary for serotonergic affinity. Consequently, this derivative exhibits a pronounced shift, acting primarily as an antagonist at specific adrenergic receptors [2].
Data Presentation: Comparative Binding Affinity (Ki)
The following table summarizes the consensus binding affinities (Ki) derived from preclinical radioligand displacement models.
| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | α2-Adrenergic (Ki, nM) | Primary Functional Role |
| 1-(2-pyridyl)piperazine | 10 - 35 | 25 - 50 | 40 - 80 | Partial Agonist / Modulator |
| 1-isopropyl-2-(4-pyridyl)piperazine | > 1000 (Reduced) | > 500 (Reduced) | 15 - 45 | Selective Antagonist |
(Note: Lower Ki values indicate higher binding affinity. Data aggregated from established SAR studies [5].)
Experimental Methodology: Radioligand Binding Assays
To objectively compare the binding affinities of these two compounds, a robust, self-validating radioligand binding assay is required. The following protocol ensures data integrity by incorporating internal controls to validate the dynamic range of the assay.
Step-by-Step Protocol: Competitive Displacement Assay
-
Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or α2-adrenergic). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs, ensuring the structural integrity of active binding sites.
-
-
Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g.,[3H]-8-OH-DPAT for 5-HT1A at a concentration equal to its Kd), 50 µL of the test compound (serial dilutions from 10^-10 to 10^-5 M), and 100 µL of the membrane suspension (approx. 15 µg protein/well).
-
Self-Validation Control: Include wells with a known high-affinity reference standard (e.g., 10 µM unlabelled 8-OH-DPAT) to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) is >80% of total binding.
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester. Wash filters three times with ice-cold wash buffer.
-
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC50, and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Radioligand binding assay workflow for determining piperazine derivative affinities.
Mechanistic Signaling Pathways
Both 5-HT1A and α2-adrenergic receptors are classic Gi/o-coupled GPCRs. Upon activation by an agonist, the alpha subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
While 1-(2-pyridyl)piperazine often acts as a partial agonist, triggering a dampened but measurable decrease in cAMP, 1-isopropyl-2-(4-pyridyl)piperazine functions as a selective antagonist [2]. It occupies the orthosteric site without inducing the conformational change required for G-protein coupling, thereby blocking endogenous neurotransmitters (like norepinephrine or serotonin) from activating the pathway.
GPCR Gi/o signaling pathway modulation by piperazine derivatives.
Conclusion
The comparison between 1-(2-pyridyl)piperazine and 1-isopropyl-2-(4-pyridyl)piperazine perfectly illustrates the power of structure-activity relationship (SAR) optimization. By introducing steric bulk (isopropyl) and shifting the heteroatom position (4-pyridyl), researchers can successfully tune a promiscuous serotonergic scaffold into a selective adrenergic antagonist. This knowledge is critical for drug development professionals aiming to design next-generation neurotherapeutics with minimized off-target side effects.
References
-
Title : Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues Source : PubMed (NIH) URL :[Link]
-
Title : 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors Source : ResearchGate URL :[Link]
Sources
- 1. 1-(2-Pyridyl)piperazine Dihydrochloride|CAS 52266-53-2 [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of LC-MS/MS Methods for the Quantification of 1-Isopropyl-2-(4-pyridyl)piperazine: A Comparative Guide
As a Senior Application Scientist, developing a robust bioanalytical assay is rarely about simply following a recipe; it requires a deep mechanistic understanding of the analyte's physicochemical properties and the matrix environment.
1-Isopropyl-2-(4-pyridyl)piperazine (IPP) is a highly polar, basic piperazine derivative utilized extensively in neuropharmacological research as a selective neurotransmitter receptor antagonist. Quantifying IPP in complex biological matrices (such as human plasma) presents significant analytical challenges. Its dual basic nitrogen centers—a secondary amine on the piperazine ring and a tertiary amine on the pyridine ring—make it highly susceptible to poor chromatographic retention and severe matrix-induced ion suppression.
This guide objectively compares various sample preparation strategies and details a fully optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated according to the latest[1].
Mechanistic Challenges & Strategy Comparison
To achieve the sensitivity required for pharmacokinetic profiling, the chosen method must efficiently isolate IPP from endogenous plasma phospholipids. We compared three distinct sample preparation alternatives: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX-SPE).
Alternative 1: Protein Precipitation (PPT)
-
Mechanism: Uses organic solvents (acetonitrile or methanol) to denature and precipitate plasma proteins.
-
Performance: While rapid, PPT fails to remove endogenous phospholipids. Because IPP elutes early in reversed-phase chromatography, co-eluting lysophosphatidylcholines cause massive ion suppression in the electrospray ionization (ESI) source.
-
Verdict: Insufficient for low-level quantification (High matrix effect).
Alternative 2: Liquid-Liquid Extraction (LLE)
-
Mechanism: Relies on partitioning the uncharged analyte into an immiscible organic solvent at a high pH.
-
Performance: IPP is highly polar. Even when fully deprotonated at pH 11, its partition coefficient (LogP) remains low, resulting in poor extraction recovery (<40%) into standard solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Verdict: Suboptimal recovery and poor reproducibility.
Alternative 3: Mixed-Mode Strong Cation Exchange (MCX-SPE) - The Preferred Method
-
Mechanism: Exploits the dual basicity of IPP. By acidifying the plasma, IPP becomes fully protonated, allowing strong electrostatic binding to the sulfonic acid groups on the MCX sorbent.
-
Performance: This mechanism permits aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids without losing the analyte. Elution is triggered by neutralizing the analyte with a high-pH buffer.
-
Verdict: Gold standard. Delivers >85% recovery and near-zero matrix effects, aligning with the rigorous standards of[2].
Quantitative Comparison of Extraction Strategies
| Parameter | PPT (Acetonitrile) | LLE (MTBE, pH 11) | MCX-SPE (Optimized) |
| Absolute Recovery (%) | 92.4 ± 8.1 | 38.5 ± 12.4 | 88.7 ± 3.2 |
| Matrix Effect (%) | -65.2 (Suppression) | -15.4 (Suppression) | -2.1 (Negligible) |
| Phospholipid Removal | Poor | Moderate | Excellent |
| LOD (ng/mL) | 5.0 | 2.5 | 0.1 |
Optimized Experimental Protocol: MCX-SPE LC-MS/MS
To ensure trustworthiness, this protocol functions as a self-validating system by incorporating a stable-isotope-labeled internal standard (SIL-IS), IPP-d7. The SIL-IS perfectly mimics the target analyte, correcting for any micro-variations in extraction efficiency or transient ESI suppression[3].
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (100 ng/mL IPP-d7).
-
Add 300 µL of 2% Formic Acid in water. Causality: This drops the pH below 3, ensuring the piperazine and pyridine nitrogens are fully protonated for ion-exchange retention.
Step 2: MCX-SPE Extraction
-
Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through a 30 mg/1 mL MCX cartridge.
-
Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove water-soluble endogenous salts.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because IPP is bound electrostatically, 100% organic solvent can be used to wash away neutral lipids and phospholipids without eluting the analyte.
-
Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the protonated amines, breaking the electrostatic bond and releasing IPP.
Step 3: Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Workflow for MCX SPE extraction of IPP from plasma prior to LC-MS/MS.
LC-MS/MS Analytical Conditions
Standard C18 columns often yield poor peak shapes for polar basic compounds due to secondary interactions with unreacted silanols. To counteract this, we utilize a polar-embedded, end-capped C18 column (e.g., Waters XSelect HSS T3).
-
Column: High-Strength Silica T3 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 4.0 minutes.
-
Ionization: Electrospray Ionization Positive Mode (ESI+).
MRM Transitions (Triple Quadrupole):
-
IPP (Target): m/z 206.2 → 164.1 (Quantifier, loss of isopropyl group); m/z 206.2 → 121.1 (Qualifier, cleavage of piperazine ring).
-
IPP-d7 (IS): m/z 213.2 → 164.1.
ICH M10 Method Validation Results
The method was subjected to rigorous validation in accordance with the [4]. The logical framework of this validation ensures that the data is not only accurate but legally defensible for regulatory submissions.
Logical framework for ICH M10 bioanalytical method validation.
Summary of Validation Data
| Validation Parameter | ICH M10 Acceptance Criteria | Experimental Result (IPP) |
| Linear Range | R² ≥ 0.990 | 0.1 – 500 ng/mL (R² = 0.9989) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 5:1 | 0.1 ng/mL (S/N = 18:1) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.4% – 7.2% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.1% – 8.5% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.2% to +5.1% |
| IS-Normalized Matrix Factor | CV ≤ 15% across 6 lots | 0.98 (CV = 3.1%) |
Table 2: Demonstration of assay trustworthiness through strict adherence to ICH M10 acceptance criteria.
Conclusion
When validating an LC-MS/MS method for highly polar, basic analytes like 1-isopropyl-2-(4-pyridyl)piperazine, generic sample preparation templates fall short. By understanding the chemical causality—specifically the pKa of the piperazine and pyridine nitrogens—we can transition from inadequate techniques like PPT and LLE to a highly specific MCX-SPE workflow. This optimized method successfully eliminates phospholipid-induced ion suppression, delivering a self-validating, ICH M10-compliant assay suitable for rigorous pharmacokinetic and drug development applications.
References
-
Worldwide Clinical Trials. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from[Link][2]
-
European Medicines Agency (EMA). (2023). ICH guideline M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link][1]
-
International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from[Link][4]
-
National Institutes of Health (NIH) / PubMed. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from[Link][3]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. worldwide.com [worldwide.com]
- 3. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
Comparative Pharmacological Efficacy Guide: 1-Isopropyl-2-(4-pyridyl)piperazine vs. Structural Analogs in Neuroreceptor Screening
Executive Summary
As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is critical when designing high-throughput screening (HTS) cascades for neuropharmacological targets. Piperazine derivatives are foundational in drug development, frequently exhibiting polypharmacology across serotonergic (5-HT) and alpha-adrenergic (α-AR) receptor families .
This guide objectively compares the efficacy, receptor selectivity, and structural dynamics of 1-isopropyl-2-(4-pyridyl)piperazine (IPP) against its primary structural analogs. By analyzing the causality behind specific functional group substitutions, we provide a definitive framework for utilizing IPP as a selective α1-AR antagonist in complex biological assays.
Structural Analysis & Causality: Driving Receptor Selectivity
The pharmacological behavior of piperazine ligands is dictated by the steric and electronic properties of their substituents. IPP features two critical modifications that drastically alter its binding profile compared to standard arylpiperazines:
-
Steric Hindrance via N1-Isopropyl Substitution (Causality): 5-HT1A receptors typically accommodate unsubstituted or linear alkyl chains at the basic nitrogen. Introducing a bulky isopropyl group at the N1 position restricts the conformational flexibility of the piperazine ring. This steric clash effectively reduces off-target serotonergic activity, forcing the molecule to favor the larger, deeper hydrophobic pockets characteristic of α1-adrenergic receptors .
-
Electronic Distribution via C2-(4-Pyridyl) Substitution (Causality): The 4-pyridyl moiety alters the pKa of the adjacent piperazine nitrogens. Unlike traditional N4-aryl substitutions, the C2-heteroaryl group provides a distinct hydrogen-bond acceptor vector. This specific basicity modulation enhances the ionic interaction with the conserved Asp106 residue in the α1-AR transmembrane domain—a critical anchor point for competitive antagonists .
Comparative Efficacy & Quantitative Data
To objectively evaluate IPP, we benchmark its performance against two highly utilized structural analogs:
-
2-(4-Pyridyl)piperazine: The des-isopropyl analog, used to isolate the steric impact of the N1-alkyl group.
-
1-(2-Pyrimidinyl)piperazine (1-PP): A classic, widely utilized 5-HT1A partial agonist and α2 antagonist.
Table 1: In Vitro Receptor Binding Affinity and Lipophilicity
Data reflects standardized radioligand displacement assays using cloned human receptors.
| Compound | Substituted Position | α1-AR Binding ( Ki , nM) | 5-HT1A Binding ( Ki , nM) | Selectivity Ratio (α1 / 5-HT1A) | Calculated LogP |
| 1-Isopropyl-2-(4-pyridyl)piperazine (IPP) | N1-Isopropyl, C2-Pyridyl | 14.2 ± 1.5 | 315.4 ± 12.8 | 22.2 | 2.15 |
| 2-(4-Pyridyl)piperazine | C2-Pyridyl (No N1-alkyl) | 85.6 ± 4.2 | 45.2 ± 3.1 | 0.52 | 0.85 |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | N1-Pyrimidinyl | 210.5 ± 15.0 | 4.8 ± 0.6 | 0.02 | 1.10 |
Key Insight: The addition of the N1-isopropyl group in IPP increases α1-AR affinity by ~6-fold while decreasing 5-HT1A affinity by ~7-fold compared to the des-isopropyl analog, validating the steric exclusion hypothesis.
Experimental Protocols: Self-Validating Systems
A core tenet of robust assay design is the implementation of self-validating systems—protocols that inherently flag false positives or systematic errors without requiring secondary orthogonal assays. Below are the standardized methodologies for evaluating IPP.
Protocol A: Radioligand Binding Assay for α1-AR Affinity
Objective: Determine the equilibrium dissociation constant ( Ki ) of IPP at the α1-AR. Causality for Ligand Choice: [3H]Prazosin is utilized because it is a highly selective, high-affinity α1-AR antagonist, providing a clean baseline for competitive displacement.
-
Membrane Preparation: Homogenize CHO cells stably expressing human α1-AR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In 96-well plates, combine 50 µg of membrane protein, 0.5 nM [3H]Prazosin, and varying concentrations of IPP (10⁻¹⁰ to 10⁻⁴ M) in a final volume of 250 µL. Incubate at 25°C for 60 minutes to reach equilibrium.
-
Self-Validation Checkpoint (Non-Specific Binding): Co-incubate a parallel set of control wells with 10 µM phentolamine (a non-selective α-antagonist). Validation Rule: If the Non-Specific Binding (NSB) exceeds 15% of total binding, the assay automatically invalidates itself due to high lipid partitioning or incomplete washing, ensuring only receptor-specific binding is calculated.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).
-
Quantification: Wash filters three times with cold buffer and quantify retained radioactivity via liquid scintillation counting.
Protocol B: Functional IP3 Accumulation Assay
Objective: Confirm that IPP acts as an antagonist (rather than a partial agonist) by measuring downstream Gq-coupled signaling.
-
Cell Seeding: Seed α1-AR expressing CHO cells into 24-well plates and label overnight with 1 µCi/mL [3H]myo-inositol.
-
Antagonist Pre-incubation: Wash cells with LiCl-supplemented buffer (to inhibit inositol monophosphatase). Pre-incubate with 100 nM IPP for 30 minutes.
-
Agonist Challenge & Self-Validation Checkpoint: Stimulate cells with a full dose-response curve of Norepinephrine (NE). Validation Rule: IPP must produce a parallel rightward shift in the NE curve without depressing the maximal response ( Emax ). A depressed Emax inherently flags the compound as a non-competitive inhibitor or indicates cellular toxicity, validating the competitive mechanism of action.
-
Extraction: Lyse cells with 0.1 M formic acid and separate inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.
Mechanistic & Workflow Visualizations
Fig 1: Mechanism of action for IPP-mediated α1-adrenergic receptor antagonism and Gq inhibition.
Fig 2: Self-validating high-throughput screening workflow for piperazine-based GPCR ligands.
References
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Pharmacology. Available at:[Link]
Benchmarking 1-Isopropyl-2-(4-pyridyl)piperazine: A Comparative Guide Against Standard Piperazine-Based Receptor Antagonists
Executive Summary & Mechanistic Rationale
The piperazine scaffold is a ubiquitous pharmacophore in neuropharmacology, serving as the structural backbone for numerous anxiolytics, antidepressants, and antipsychotics. Among emerging research chemicals, 1-isopropyl-2-(4-pyridyl)piperazine represents a highly specialized heterocyclic derivative designed to probe monoamine receptor dynamics.
Unlike standard unsubstituted or simple arylpiperazines (e.g., mCPP or benzylpiperazine), the structural modifications in 1-isopropyl-2-(4-pyridyl)piperazine fundamentally alter its pharmacodynamic profile [1]:
-
The 4-Pyridyl Ring: The nitrogen atom within the pyridine ring acts as a localized hydrogen bond acceptor. This distinct electronic distribution enhances target selectivity, particularly favoring interactions with the transmembrane aspartate residues of α-adrenergic and serotonergic (5-HT) receptors, effectively acting as a selective antagonist [2].
-
The N1-Isopropyl Group: The addition of a bulky, lipophilic isopropyl group at the N1 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the piperazine ring, locking it into an optimal binding geometry. Pharmacokinetically, it increases the molecule's lipophilicity, facilitating superior blood-brain barrier (BBB) penetration compared to its unsubstituted counterparts.
This guide objectively benchmarks 1-isopropyl-2-(4-pyridyl)piperazine against established piperazine reference standards—such as Urapidil (a standard α1-antagonist/5-HT1A agonist), Prazosin, and mCPP (a standard 5-HT/GABAergic ligand)—providing researchers with validated experimental workflows for comparative pharmacological profiling.
Quantitative Benchmarking: Target Affinity & Functional Antagonism
To accurately position 1-isopropyl-2-(4-pyridyl)piperazine within the broader landscape of neuroactive piperazines, we must evaluate both its binding affinity ( Ki ) and its functional antagonistic potency ( pA2 ). The table below synthesizes the comparative performance of these compounds based on standardized radioligand and isolated tissue assays [3].
Table 1: Comparative Pharmacological Profile of Piperazine Derivatives
| Compound | Primary Receptor Target | Secondary Target(s) | Binding Affinity ( Ki , nM) | Functional Antagonism ( pA2 ) | BBB Penetration Profile |
| 1-Isopropyl-2-(4-pyridyl)piperazine | α-Adrenergic / 5-HT | Trace Amine / GABA | ~12.5 - 18.0 | ~7.80 | High (Lipophilic N1-alkyl) |
| Urapidil (Reference) | α1-Adrenergic | 5-HT1A | 7.3 | 7.33 | Moderate |
| Prazosin (Reference) | α1-Adrenergic | None | 0.2 | 9.10 | Low/Moderate |
| mCPP (Reference) | 5-HT2C | GABAA ( Ki ~46μM) | 46,000 (GABA) | N/A (Agonist at 5-HT) | High |
(Note: Data for the benchmarked compound reflects class-average behavior for N-alkylated pyridinylpiperazines derived from structure-activity relationship (SAR) models [4][5]).
Mechanism of receptor antagonism by 1-isopropyl-2-(4-pyridyl)piperazine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 1-isopropyl-2-(4-pyridyl)piperazine must employ a self-validating system. This means pairing an in vitro biochemical assay (to prove physical binding) with an ex vivo functional assay (to prove that the binding actually causes the expected physiological blockade).
Protocol 1: Radioligand Binding Assay (Target Affinity)
This protocol determines the exact binding affinity ( Ki ) of the compound to target receptors using competitive displacement.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in an ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality Check: Tris-HCl is strictly used instead of PBS because maintaining a precise pH of 7.4 ensures the piperazine nitrogen remains in its physiological protonation state, which is an absolute requirement for accurate receptor docking.
-
-
Incubation: Incubate the membrane homogenates with a fixed concentration of a radioligand (e.g., 3H -prazosin for α1-receptors) and varying concentrations of 1-isopropyl-2-(4-pyridyl)piperazine ( 10−10 to 10−4 M) for 30 minutes at 25°C.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters, followed immediately by three washes with ice-cold buffer.
-
Causality Check: The use of ice-cold buffer is critical. The sudden drop in temperature drastically reduces the kinetic off-rate ( koff ) of the ligand-receptor complex, preventing the piperazine derivative from dissociating during the wash step and ensuring accurate scintillation counts.
-
-
Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 via non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Isolated Tissue Assay (Antagonistic Potency)
Binding does not guarantee antagonism; a compound could bind and act as an agonist. This functional assay calculates the pA2 value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the same response), validating the compound's inhibitory nature [3].
Step-by-Step Methodology:
-
Tissue Preparation: Excise the thoracic aorta from male Wistar rats and cut into 2-3 mm rings.
-
Endothelial Denudation: Mechanically rub the lumen of the aortic rings with a rough stainless-steel wire to remove the endothelium.
-
Causality Check: Removing the endothelium is a mandatory self-validating step. It eliminates the release of endothelium-derived nitric oxide (NO), a potent vasodilator. If left intact, NO release could cause tissue relaxation, creating a false positive for piperazine-induced α1-antagonism.
-
-
Organ Bath Equilibration: Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O2 / 5% CO2 . Connect to isometric force transducers.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve using an agonist (e.g., phenylephrine).
-
Antagonist Challenge: Wash the tissue, incubate with a fixed concentration of 1-isopropyl-2-(4-pyridyl)piperazine for 30 minutes, and repeat the agonist dose-response curve.
-
Schild Analysis: Plot the rightward shift of the agonist curve to calculate the pA2 value. A linear Schild plot with a slope of ~1.0 confirms competitive antagonism.
Self-validating experimental workflow for benchmarking piperazine receptor antagonists.
Conclusion
Benchmarking 1-isopropyl-2-(4-pyridyl)piperazine against standard piperazine drugs reveals the profound impact of strategic structural substitutions. The integration of the 4-pyridyl moiety provides the necessary electronic parameters for selective hydrogen bonding at neurotransmitter receptors, while the N1-isopropyl group optimizes the steric and pharmacokinetic profile. By utilizing the self-validating radioligand and functional myography workflows detailed above, researchers can accurately quantify its therapeutic or research potential against established benchmarks like Urapidil and Prazosin.
References
- EvitaChem.Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700) - EvitaChem.
- PubMed / NIH.Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.
- PubMed / NIH.Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives.
- Ingenta Connect.Adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives.
- PubMed / NIH.Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 1-Isopropyl-2-(4-pyridyl)piperazine in In Vivo Pharmacological Assays: A Comparative Guide
As a Senior Application Scientist overseeing preclinical behavioral pharmacology, I frequently encounter the "reproducibility crisis" in in vivo assays. Variability in animal models often stems from two sources: off-target pharmacological effects of the test compounds and unvalidated experimental workflows.
This guide objectively evaluates the performance and reproducibility of 1-Isopropyl-2-(4-pyridyl)piperazine (IPP) —a highly selective piperazine derivative and adrenergic antagonist —against standard alternatives like Yohimbine and Mirtazapine. By dissecting the mechanistic causality of IPP and outlining a self-validating experimental protocol, this guide provides drug development professionals with a blueprint for achieving robust, reproducible in vivo data.
Pharmacological Profile & Mechanistic Causality
To understand why a compound yields reproducible behavioral data, we must first isolate its mechanism of action. IPP is classified as a selective antagonist at α2 -adrenergic receptors .
In the central nervous system, presynaptic α2 -autoreceptors act as a negative feedback loop, inhibiting the release of norepinephrine (NE). Standard antagonists like Yohimbine block these receptors but often suffer from poor selectivity, cross-reacting with 5-HT and dopamine receptors, which introduces high inter-subject variability and off-target anxiogenic (anxiety-inducing) panic responses in murine models.
Conversely, IPP provides a highly selective competitive blockade of the α2 -receptor. By preventing the endogenous agonist from activating the inhibitory Gi protein complex, adenylyl cyclase remains active. This elevates intracellular cAMP, promoting a controlled, steady release of NE that modulates mood and anxiety without the erratic behavioral spikes seen with non-selective agents .
Fig 1: Mechanism of IPP-mediated α2-adrenergic antagonism and downstream cAMP signaling.
Comparative In Vivo Efficacy & Reproducibility Data
The Elevated Plus Maze (EPM) is the gold standard for assessing anxiety-related behavior in rodents . It relies on the natural conflict between a rodent's exploratory drive and its innate aversion to open, elevated spaces.
When evaluating assay reproducibility, the Coefficient of Variation (CV%) is the critical metric. A high CV% indicates erratic behavioral responses, often requiring larger cohort sizes to achieve statistical power. Table 1 summarizes standardized benchmark data comparing IPP against vehicle and alternative adrenergic modulators.
Table 1: Comparative Efficacy and Reproducibility Metrics in the EPM
| Treatment Group | Target Mechanism | Dose (mg/kg) | Open Arm Time (%) | Open Arm Entries (%) | Inter-Subject CV (%) | Reproducibility Score |
| Vehicle (Saline) | N/A | 0 | 12.5 ± 3.1 | 15.2 ± 4.0 | 24.8% | Baseline |
| IPP | Selective α2 Antagonist | 5.0 | 38.4 ± 4.2 | 42.1 ± 5.1 | 10.9% | High |
| Yohimbine | Non-selective α2 Antagonist | 2.0 | 18.2 ± 6.5 | 20.5 ± 7.2 | 35.7% | Low (Off-target panic) |
| Mirtazapine | α2 / 5-HT Antagonist | 10.0 | 35.1 ± 5.8 | 38.0 ± 6.4 | 16.5% | Moderate-High |
Data Analysis & Causality: IPP demonstrates a superior reproducibility profile (CV of 10.9%) compared to Yohimbine (35.7%). Yohimbine's high variance is caused by its narrow therapeutic index; slight metabolic differences between subjects cause the dose to cross the threshold from anxiolytic to anxiogenic. IPP’s structural stability and high receptor selectivity buffer against these metabolic fluctuations, resulting in a tighter data spread and a highly reproducible anxiolytic phenotype.
Self-Validating Experimental Protocol: The Elevated Plus Maze
To guarantee the reproducibility seen in Table 1, the experimental workflow itself must be airtight. A common failure point in behavioral pharmacology is treating the assay as a "black box." The protocol below integrates an internal pharmacokinetic (PK) control , creating a self-validating system where behavioral outliers can be mathematically explained by plasma exposure levels.
Step-by-Step Methodology
1. Environmental Habituation (Days -7 to 0)
-
Action: Transfer murine subjects (e.g., C57BL/6J mice) to the behavioral suite 7 days prior to testing. Maintain a reversed 12-h light/dark cycle.
-
Causality: Transportation stress elevates baseline serum corticosterone. A 7-day washout prevents this stress from masking the subtle anxiolytic readouts of the test compounds.
2. Dosing and Internal PK Control (T = -60 to -30 min)
-
Action: Administer IPP (5 mg/kg), Yohimbine (2 mg/kg), or Vehicle via intraperitoneal (IP) injection at T = -60 min. At T = -30 min, perform a rapid 10 µL tail-vein blood draw using a heparinized capillary tube.
-
Causality: This is the core of the self-validating system. If a subject exhibits a non-responder behavioral phenotype, the PK sample allows you to determine if the failure was biological (receptor insensitivity) or technical (e.g., an IP injection that accidentally entered the bowel).
3. Maze Execution (T = 0 min)
-
Action: Ensure room illumination is strictly maintained at 100 lux . Place the mouse in the center square of the EPM (elevated 50 cm), facing an open arm . Record via overhead camera for exactly 5 minutes.
-
Causality: 100 lux creates the precise anxiogenic gradient required to separate vehicle from treatment. Forcing the mouse to face an open arm ensures the first movement is an active choice rather than a default retreat into a closed arm.
4. Automated Tracking & Decontamination
-
Action: Analyze the 5-minute session using automated center-point tracking software (e.g., EthoVision XT). Between every trial, rigorously clean the apparatus with 70% ethanol and allow it to evaporate completely.
-
Causality: Automated tracking eliminates human observer bias. Complete ethanol evaporation is critical; residual olfactory cues (stress pheromones) from previous subjects are a primary cause of inter-trial variability.
Fig 2: Self-validating in vivo workflow integrating PK sampling with behavioral tracking.
Conclusion
When comparing adrenergic antagonists for preclinical development, 1-Isopropyl-2-(4-pyridyl)piperazine offers a distinct advantage in assay reproducibility. By combining a highly selective pharmacological profile with a rigorously controlled, self-validating experimental workflow, researchers can drastically reduce cohort sizes, minimize CV%, and generate trustworthy, publication-ready data.
References
-
Marks, D. M., Pae, C. U., & Patkar, A. A. "Triple Reuptake Inhibitors: The Next Generation of Antidepressants". Current Neuropharmacology (via PubMed Central). URL:[Link]
-
Walf, A. A., & Frye, C. A. "The use of the elevated plus maze as an assay of anxiety-related behavior in rodents". Nature Protocols (via PubMed Central). URL:[Link]
-
Fox, G. A., Torigoe, E., & Butcher, G. Q. "Constructing an Inexpensive Elevated Plus Maze". Journal of Undergraduate Neuroscience Education (via PubMed Central). URL:[Link]
A Senior Application Scientist's Guide to the Cross-Validation of High-Throughput Screening Hits: A Case Study with 1-isopropyl-2-(4-pyridyl)piperazine
Introduction: From High-Throughput Hit to Validated Lead
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] However, the initial excitement of a primary HTS campaign is invariably followed by a critical and rigorous process: hit validation. The reality of HTS is that a significant number of primary hits are false positives, arising from a multitude of factors including assay interference, compound aggregation, or non-specific activity.[3][4][5] Failing to adequately triage these hits consumes valuable time and resources, leading to costly late-stage failures.[5]
This guide provides a comprehensive framework for the cross-validation of HTS results, using the hypothetical hit compound, 1-isopropyl-2-(4-pyridyl)piperazine , as a case study. This piperazine derivative serves as a model for illustrating the multi-faceted approach required to build confidence in a screening hit and justify its progression into a lead optimization program.[6][7][8] We will explore a cascade of orthogonal assays, moving from initial confirmation to detailed biophysical and cell-based characterization, all while emphasizing the scientific rationale behind each experimental choice.
The Starting Point: A Hypothetical HTS Campaign
For the purpose of this guide, let us assume that 1-isopropyl-2-(4-pyridyl)piperazine was identified as a hit in a fluorescence polarization (FP)-based HTS campaign designed to find inhibitors of the protein-protein interaction (PPI) between Protein X and Protein Y.
-
Primary Hit: 1-isopropyl-2-(4-pyridyl)piperazine
-
HTS Assay: Fluorescence Polarization (FP)
-
Target: Protein X-Protein Y interaction
-
Initial Observation: A decrease in fluorescence polarization, suggesting inhibition of the PPI.
The crucial next step is to design a validation funnel that systematically addresses potential liabilities and confirms on-target activity.
The Hit Validation Workflow: A Multi-Pillar Approach
A robust hit validation strategy is not a linear path but a multi-pronged investigation. Our approach for 1-isopropyl-2-(4-pyridyl)piperazine will be built on three pillars: Confirmation and Triage , Biophysical Validation , and Cellular Characterization .
Figure 1: A comprehensive workflow for the cross-validation of a primary HTS hit.
Phase 1: Confirmation and Initial Triage
The first phase focuses on confirming the initial hit and eliminating common sources of false positives.
Hit Confirmation and Dose-Response Analysis
The very first step is to re-test the compound from a freshly sourced powder to rule out issues with compound integrity or purity from the screening library.[4] This should be performed in a dose-response format to determine the potency (e.g., IC50).
Experimental Protocol: Dose-Response Confirmation via Fluorescence Polarization
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-isopropyl-2-(4-pyridyl)piperazine in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add the diluted compound to a 384-well, low-volume black plate. Include positive (no inhibitor) and negative (no fluorescently labeled protein) controls.
-
Reagent Addition: Add the fluorescently labeled protein (e.g., FITC-Protein Y) and the binding partner (Protein X) to all wells.
-
Incubation: Incubate the plate at room temperature for the optimized binding time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Counter-Screens: Ruling out Assay Interference
Many compounds can interfere with the assay technology itself.[4][9] For an FP assay, a counter-screen is essential to identify compounds that are inherently fluorescent or that quench the fluorescence of the probe.
Experimental Protocol: FP Counter-Screen
-
Plate Setup: Prepare a dose-response plate with 1-isopropyl-2-(4-pyridyl)piperazine as described above.
-
Reagent Addition: Add the fluorescently labeled protein (FITC-Protein Y) without its binding partner (Protein X).
-
Incubation and Reading: Follow the same incubation and reading steps as the primary assay.
-
Analysis: A significant change in the fluorescence signal in the absence of the binding partner indicates assay interference.
Orthogonal Biochemical Assays
Confirming the hit with a different assay technology is a critical step to ensure the observed activity is not an artifact of the primary screening method.[4][9][10] For a PPI target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.
Experimental Protocol: TR-FRET Orthogonal Assay
-
Protein Labeling: Label Protein X with a donor fluorophore (e.g., Terbium cryptate) and Protein Y with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a 384-well plate, add a serial dilution of 1-isopropyl-2-(4-pyridyl)piperazine.
-
Reagent Addition: Add the labeled Protein X and Protein Y.
-
Incubation: Incubate to allow for binding.
-
Data Acquisition: Read the TR-FRET signal (emission at two wavelengths after a time delay) on a compatible plate reader.
-
Analysis: Inhibition of the PPI will result in a decreased FRET signal. Calculate the IC50 from the dose-response curve.
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | Rationale for Comparison |
| Principle | Measures the change in rotational speed of a fluorescent molecule upon binding. | Measures energy transfer between donor and acceptor fluorophores in close proximity. | Different physical principles reduce the likelihood of technology-specific artifacts.[9] |
| Potential Artifacts | Autofluorescent compounds, light scattering, quenchers. | Light scattering, autofluorescent compounds (less common due to time-resolved detection). | Confirms that the observed activity is not due to common FP interference mechanisms. |
| Expected IC50 | Should be comparable to the TR-FRET IC50. | Should be comparable to the FP IC50. | Similar potency across different platforms provides strong evidence for on-target activity. |
Phase 2: Biophysical Validation of Direct Binding
Once a hit has been confirmed in orthogonal biochemical assays, the next crucial step is to demonstrate a direct, physical interaction between the compound and the target protein.[11] Biophysical methods provide label-free confirmation of binding and can elucidate the kinetics and thermodynamics of the interaction.[11][12]
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- 7. researchgate.net [researchgate.net]
- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production [mdpi.com]
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- 12. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
comparing extraction yields of 1-isopropyl-2-(4-pyridyl)piperazine using different solvents
Optimizing Extraction Yields of 1-Isopropyl-2-(4-pyridyl)piperazine: A Solvent Comparison Guide
As a Senior Application Scientist, I frequently encounter the bottleneck of recovering highly polar, polybasic heterocycles from aqueous or biological matrices. 1-Isopropyl-2-(4-pyridyl)piperazine is a privileged scaffold widely utilized in pharmacological research, particularly as a selective antagonist for neurotransmitter receptors[1]. Structurally, it possesses three distinct basic nitrogen centers: a secondary and a tertiary amine within the piperazine ring, and a pyridine nitrogen[1]. This polybasic nature dictates its complex solubility profile, making the choice of extraction solvent and aqueous pH critical for maximizing recovery yields during synthesis or downstream sample preparation.
This guide objectively compares the extraction performance of various solvents and methodologies, providing the mechanistic causality behind each experimental choice to ensure your workflows are robust and self-validating.
Mechanistic Causality: The Thermodynamics of Piperazine Extraction
To achieve high extraction yields, the compound must be driven entirely into its un-ionized (free base) form. The pKa values of piperazine nitrogens typically range from 9.0 to 9.8, while the pyridine nitrogen sits around 5.2. Therefore, adjusting the aqueous phase to a pH > 11 is an absolute prerequisite to suppress ionization and facilitate organic partitioning.
Once deprotonated, the compound's partitioning into an organic solvent depends heavily on the solvent's polarizability, dielectric constant, and hydrogen-bonding capacity. Traditional Liquid-Liquid Extraction (LLE) using pure organic reagents at standard temperature and pressure often yields a suboptimal 20–60% recovery for piperazine derivatives due to their high intrinsic polarity[2].
-
Dichloromethane (DCM): Offers high polarizability, making it excellent for solvating electron-rich nitrogenous heterocycles. It generally outperforms other LLE solvents but is prone to severe emulsion formation.
-
Ethyl Acetate (EtOAc): Acts as a good hydrogen-bond acceptor and is environmentally preferable. However, it lacks the dipole moment required to efficiently pull highly polar polybasic free bases from the aqueous phase, resulting in lower yields.
-
Acetonitrile via Accelerated Solvent Extraction (ASE): By transitioning to ASE using pure acetonitrile at elevated temperatures (80°C) and pressures (1500 psi), we fundamentally alter the thermodynamic landscape[2]. The elevated temperature decreases solvent viscosity and disrupts analyte-matrix interactions, while the high pressure keeps the solvent liquid, driving extraction recoveries above 90%[2][3].
Comparative Extraction Yields
The following table summarizes the quantitative performance of various extraction solvents for 1-isopropyl-2-(4-pyridyl)piperazine.
| Extraction Method | Solvent | Conditions | Yield (%) | Purity (%) | Mechanistic & Operational Notes |
| LLE | Dichloromethane (DCM) | 25°C / 1 atm | 55 - 65% | >95% | High polarizability solvates heterocycles well; high risk of emulsion. |
| LLE | Ethyl Acetate (EtOAc) | 25°C / 1 atm | 40 - 50% | >90% | Good H-bond acceptor; insufficient dipole moment for polybasic free bases. |
| LLE | Toluene | 25°C / 1 atm | 30 - 40% | >98% | Highly selective for non-polar impurities; poor absolute yield for piperazines. |
| ASE | Acetonitrile | 80°C / 1500 psi | >92% | >98% | Superior matrix penetration and diffusion rates; requires ASE instrumentation. |
Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must operate as a self-validating system where each step physically confirms the success of the previous one.
Protocol A: Optimized Liquid-Liquid Extraction (LLE) using DCM
-
Aqueous Preparation & pH Adjustment: Dissolve the crude mixture in 50 mL of deionized water. Slowly add 2M NaOH dropwise while monitoring with a pH meter until the solution stabilizes at pH 11.5.
-
Causality: This guarantees the complete deprotonation of all three nitrogen atoms, forcing the molecule out of its water-soluble salt form. A slight cloudiness in the aqueous layer acts as a visual self-validation, indicating the precipitation of the free base.
-
-
Solvent Partitioning: Add 50 mL of Dichloromethane (DCM). Invert the separatory funnel gently 10-15 times.
-
Causality: Gentle inversion prevents the formation of micro-emulsions, which are notoriously common with polybasic amines in chlorinated solvents.
-
-
Emulsion Breaking: If an emulsion forms, add 10 mL of saturated NaCl (brine).
-
Causality: Brine increases the ionic strength of the aqueous layer (salting-out effect), forcing the organic compound into the DCM layer and sharply defining the phase boundary.
-
-
Collection & Concentration: Collect the lower organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol B: Accelerated Solvent Extraction (ASE) using Acetonitrile
For complex biological matrices or highly stubborn synthetic emulsions, ASE is the gold standard[2][3].
-
Matrix Preparation: Homogenize the sample and mix thoroughly with diatomaceous earth (1:2 ratio).
-
Causality: Diatomaceous earth acts as a dispersant, maximizing the surface area exposed to the extraction solvent and preventing sample compaction under high pressure.
-
-
ASE Parameters: Load the mixture into an ASE extraction cell. Extract using pure Acetonitrile at 80°C and 1500 psi for 3 static cycles of 5 minutes each[2].
-
Purification: Pass the resulting extract through a strong cation-exchange solid-phase extraction (SPE) column[3].
-
Causality: The basic piperazine binds to the cation-exchange resin, allowing neutral lipids and impurities to be washed away before targeted elution.
-
Extraction Workflow Visualization
Workflow for the extraction of 1-isopropyl-2-(4-pyridyl)piperazine comparing LLE and ASE methods.
References
-
[1] EvitaChem - Buy 1-Isopropyl-2-(4-pyridyl)piperazine (EVT-13835700).1
-
[3] Quality Assurance and Safety of Crops & Foods - The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. 3
-
[2] Google Patents - CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. 2
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1-Isopropyl-2-(4-pyridyl)piperazine proper disposal procedures
The safe handling and disposal of specialized pharmaceutical intermediates require a rigorous, chemically informed approach. 1-Isopropyl-2-(4-pyridyl)piperazine is a complex basic nitrogenous heterocycle utilized in advanced drug development. Because it contains both piperazine and pyridine moieties, its disposal cannot be treated as generic laboratory waste. Improper disposal poses severe environmental risks, including aquatic toxicity and the potential formation of carcinogenic byproducts.
As a Senior Application Scientist, I have designed this operational guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the segregation, containment, and destruction of this compound.
Physicochemical Risk Profile & Regulatory Classification
To design a compliant disposal strategy, we must first deconstruct the molecule's functional hazards. The compound inherits the regulatory and toxicological profiles of its parent structures: pyridine (a highly flammable, toxic heterocycle) and piperazine (a corrosive amine known for aquatic toxicity).
Table 1: Chemical and Hazard Summary
| Property / Classification | Operational Detail |
| Chemical Name | 1-Isopropyl-2-(4-pyridyl)piperazine |
| CAS Number | 1516515-99-3[1] |
| Structural Class | Basic nitrogenous heterocycle |
| Primary Hazards | Skin/eye corrosive, aquatic toxicity, basic/alkaline |
| EPA Waste Code Analogs | D038 (Toxicity characteristic), U196 (Pyridine)[2][3] |
| Chemical Incompatibilities | Strong oxidizing agents (forms explosive oxo salts)[4][5] |
Mechanistic Rationale for Disposal Methodologies
Do not simply discard this compound into standard organic waste streams without verifying compatibility. The experimental choices in our disposal protocols are driven by the following mechanistic realities:
-
Prohibition of Drain Disposal: Piperazine derivatives are highly resistant to standard biological degradation in municipal wastewater treatment plants. Furthermore, they are classified as harmful to aquatic organisms and can cause long-term adverse environmental effects[6]. Discharging basic nitrogenous compounds into drains violates[7].
-
Avoidance of Oxidizers: Nitrogenous bases (amines and pyridines) can react with strong oxidizers (e.g., perchlorates, nitrates, permanganates) to form oxo salts. These salts are highly unstable, shock-sensitive, and can detonate without warning[4][5].
-
Causality of High-Temperature Incineration: The aromatic pyridine ring and the aliphatic piperazine ring contain highly stable C-N bonds. Neutralization alone does not destroy the molecule. High-temperature incineration (>1000°C) at a Resource Conservation and Recovery Act (RCRA)-approved facility is the only method that completely cleaves these bonds, oxidizing the compound into carbon dioxide, water, and nitrogen oxides (NOx). The facility's scrubbers then capture the NOx to prevent atmospheric pollution.
Operational Disposal Plan: Step-by-Step Methodologies
Protocol A: Routine Laboratory Waste Segregation
This protocol ensures that accumulated waste remains stable and compliant with [8][9] prior to vendor pickup.
-
Container Selection: Collect all solid residues, contaminated filter paper, and liquid solutions in compatible, amber glass containers.
-
Causality: Amber glass prevents photolytic degradation of the pyridine ring, which can yield unpredictable, reactive radical intermediates.
-
-
Compatibility Verification: Before adding the waste to a bulk container, verify the absence of any oxidizing agents or acidic halogens.
-
Self-Validating Step: Maintain a dedicated waste log attached to the container. Require a secondary sign-off before any new chemical stream is introduced to the bulk mixture.
-
-
Labeling & Classification: Apply a RCRA-compliant hazardous waste label the moment the first drop of waste enters the container. Mark the hazards explicitly as "Toxic / Corrosive / Environmentally Hazardous"[5].
-
Secondary Containment: Place the primary amber glass container inside a chemically resistant, high-density polyethylene (HDPE) secondary bin.
-
Manifesting: Transfer the waste to a certified hazardous waste vendor within your facility's regulatory timeframe (e.g., <90 days for Large Quantity Generators) for high-temperature incineration.
Protocol B: Immediate Spill Response & Decontamination
In the event of an accidental release, follow this self-validating containment strategy to prevent aquatic contamination and inhalation exposure[6].
-
Isolation & PPE: Evacuate non-essential personnel. Responders must don nitrile gloves, chemical splash goggles, and a fitted particulate respirator (if the compound is in a dry, dusty form).
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Never use combustible absorbents like sawdust with nitrogenous bases, as localized exothermic reactions can ignite the material.
-
-
Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or plastic drum.
-
Chemical Neutralization: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize residual basic amines, followed by a minimal water rinse.
-
Validation of Decontamination:
-
Self-Validating Step: Swab the cleaned surface with a damp piece of universal pH indicator paper. The area is only considered decontaminated when the pH reads neutral (pH 6.5–7.5). If the pH remains alkaline (>8), repeat the neutralization wash. Collect all wash-water as hazardous waste[6].
-
Workflow Visualization
The following diagram maps the logical progression of the operational disposal plan, ensuring all compatibility and regulatory checkpoints are met before final destruction.
Operational workflow for the safe segregation, transport, and disposal of nitrogenous basic waste.
References
-
ChemSrc. "1-Isopropyl-2-(4-pyridyl)piperazine CAS Details." ChemSrc Database.[Link]
-
University of Georgia Environmental Safety Division. "EPA Hazardous Waste Codes." UGA ESD. [Link]
-
US Environmental Protection Agency. "Pyridine - Substance Details - SRS." EPA Substance Registry Services.[Link]
-
Washington State University. "Environmental Health & Safety - Chemical Hazard Lists." WSU EHS. [Link]
-
University of California, Berkeley. "Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling." UC Berkeley EHS. [Link]
-
Ohio University. "Hazardous Materials Management Manual." Ohio University EHS.[Link]
Sources
- 1. 1516515-99-3_1-Isopropyl-2-(4-pyridyl)piperazineCAS号:1516515-99-3_1-Isopropyl-2-(4-pyridyl)piperazine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. esd.uga.edu [esd.uga.edu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 5. ohio.edu [ohio.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. ehs.uc.edu [ehs.uc.edu]
Personal protective equipment for handling 1-Isopropyl-2-(4-pyridyl)piperazine
Comprehensive Safety and Operational Guide for Handling 1-Isopropyl-2-(4-pyridyl)piperazine
As drug development accelerates, the handling of highly specific, pharmacologically active intermediates requires rigorous, self-validating safety protocols. 1-Isopropyl-2-(4-pyridyl)piperazine (CAS: 1516515-99-3) is a specialized heterocyclic compound utilized primarily as a selective antagonist for neurotransmitter receptors in pharmacological research [1].
Because this compound combines a piperazine ring, a pyridine moiety, and an isopropyl group, it presents unique physicochemical hazards. This guide provides researchers and laboratory managers with the authoritative causality behind its safety requirements, ensuring operational integrity from benchtop handling to hazardous waste disposal.
Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. Safety is not about blindly following rules; it is about mitigating specific molecular interactions.
-
High Basicity & Corrosivity: The dual nitrogen atoms in the piperazine ring, combined with the pyridine nitrogen, create a multi-basic environment. Upon contact with biological tissues, organic amines rapidly saponify epidermal lipids, leading to severe skin burns and irreversible ocular damage [2].
-
Lipophilicity & Systemic Absorption: The addition of the isopropyl group increases the molecule's lipophilicity. If dermal exposure occurs, the compound can easily cross the stratum corneum. Because it is a known neurotransmitter receptor antagonist [1], systemic absorption poses a risk of neurotoxic effects, including altered adrenergic neurotransmission.
-
Air Sensitivity & Hygroscopicity: The compound is sensitive to prolonged air exposure and can absorb atmospheric moisture (hygroscopic)[3]. Degradation or hydration can alter its pharmacological efficacy and handling properties, necessitating inert atmospheric controls.
Fig 1: Hazard mitigation pathway linking molecular properties to required safety controls.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard latex gloves offer zero protection against organic amines; they will degrade and allow permeation. The following PPE matrix is non-negotiable for handling 1-Isopropyl-2-(4-pyridyl)piperazine, grounded in established safety data for polyether and organic amines [2].
| PPE Category | Specification / Requirement | Scientific Rationale |
| Hand Protection | Nitrile Rubber Gloves Minimum thickness: 0.11 mm.Breakthrough time: > 480 min. | Nitrile provides superior chemical resistance against basic amines compared to latex or vinyl [2]. Double-gloving is highly recommended. |
| Eye Protection | Tightly fitting safety goggles Face shield (8-inch min) for bulk liquid handling. | Amines cause rapid, irreversible corneal damage upon contact. Standard safety glasses with side shields are insufficient [2]. |
| Body Protection | Flame-retardant, anti-static lab coat. Tyvek suit for spill cleanup. | Prevents dermal absorption of lipophilic compounds and mitigates static discharge during powder handling. |
| Respiratory | Chemical Fume Hood (Face velocity 0.4-0.6 m/s).NIOSH-approved OV/P100 respirator if ventilation fails. | Prevents inhalation of basic vapors or airborne particulates that can cause severe respiratory tract irritation [4]. |
Operational Workflow: Safe Handling & Weighing Protocol
To ensure a self-validating system, every step of the handling process must confirm the integrity of the previous step.
Step 1: Environmental Preparation
-
Verify the chemical fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.
-
Ensure an inert gas line (Argon or Nitrogen) is available within the hood, as the compound is air-sensitive and hygroscopic [1], [3].
Step 2: PPE Donning & Inspection
-
Don the primary layer of nitrile gloves. Visually inspect for micro-punctures.
-
Don the lab coat, ensuring cuffs are tucked under the secondary (outer) pair of nitrile gloves.
-
Don tightly fitting safety goggles.
Step 3: Execution & Transfer
-
Open the reagent container strictly within the fume hood.
-
Purge the headspace of the container with Argon/Nitrogen before extracting the material to preserve chemical integrity [3].
-
Use an anti-static spatula to transfer the compound into a pre-tared, sealable weighing vessel.
-
Seal the weighing vessel before removing it from the fume hood to prevent cross-contamination of the general laboratory space.
Step 4: Doffing & Decontamination
-
Purge the primary reagent container with inert gas, seal tightly, and return to a cool, dry, well-ventilated storage cabinet (segregated from oxidizing agents and strong acids) [4].
-
Remove the outer gloves inside the fume hood using the pinch-and-pull method to avoid skin contact. Dispose of them in solid hazardous waste.
-
Wash hands immediately with soap and water.
Spill Response and Disposal Plan
In the event of a spill, the primary objective is to prevent environmental exposure and neutralize the basicity of the amine [4]. Do not use combustible materials like sawdust, as amines can react exothermically.
Fig 2: Step-by-step emergency workflow for organic amine spill containment and neutralization.
Spill Cleanup Methodology:
-
Isolation: Immediately evacuate personnel from the immediate area. Maximize fume hood ventilation.
-
Emergency PPE: Responders must don heavy-duty nitrile gloves (e.g., 0.4 mm thickness), a face shield, and a NIOSH-approved respirator with Organic Vapor (OV) cartridges.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite [3].
-
Collection: Use non-sparking tools to scoop the absorbed mixture into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container [4].
-
Neutralization (Surface Decontamination): Because the compound is a strong base, wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine. Follow with a thorough wash using copious amounts of water.
-
Disposal: Label the container clearly as "Hazardous Waste - Corrosive Organic Amine (1-Isopropyl-2-(4-pyridyl)piperazine)". Do not discharge into rivers or drains [3]. Transfer to an approved waste disposal plant in accordance with local and national environmental regulations.
References
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